molecular formula C13H12BrN B1400144 2-Bromo-6-(3,5-dimethylphenyl)pyridine CAS No. 1184955-34-7

2-Bromo-6-(3,5-dimethylphenyl)pyridine

Cat. No.: B1400144
CAS No.: 1184955-34-7
M. Wt: 262.14 g/mol
InChI Key: CHRMKBYPRNOIRX-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-dimethylphenyl)pyridine is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(3,5-dimethylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(3,5-dimethylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-(3,5-dimethylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMKBYPRNOIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-(3,5-dimethylphenyl)pyridine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Bromo-6-(3,5-dimethylphenyl)pyridine as a Versatile Scaffold

Part 1: Executive Summary

2-Bromo-6-(3,5-dimethylphenyl)pyridine (CAS 1184955-34-7) is a critical heterocyclic intermediate employed primarily in the synthesis of high-performance organometallic complexes. Its structural architecture features a central pyridine ring flanked by a reactive bromine handle at the ortho position (C2) and a sterically demanding 3,5-dimethylphenyl group at the C6 position.

This specific substitution pattern is not arbitrary; the 3,5-dimethyl groups provide essential steric bulk that suppresses intermolecular aggregation (quenching) in phosphorescent iridium(III) emitters used in Organic Light-Emitting Diodes (OLEDs). Furthermore, the C2-bromine atom serves as a versatile electrophilic site for further functionalization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or lithiation, enabling the construction of tridentate ligands (e.g., N^C^N or C^N^N pincers).

Part 2: Chemical Identity & Structural Characterization

Core Identifiers
PropertyData
Chemical Name 2-Bromo-6-(3,5-dimethylphenyl)pyridine
CAS Number 1184955-34-7
Molecular Formula C₁₃H₁₂BrN
Molecular Weight 262.15 g/mol
SMILES Cc1cc(cc(C)c1)-c1cccc(Br)n1
Appearance White to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Low solubility in Hexanes, H₂O
Structural Logic & Conformational Analysis

The molecule adopts a twisted biaryl conformation. The steric repulsion between the pyridine nitrogen lone pair (or C3-H) and the ortho-hydrogens of the phenyl ring induces a dihedral angle of approximately 20–30°.

  • Electronic Effect: The pyridine ring is electron-deficient, making the C2-Br bond highly activated for oxidative addition by Pd(0) catalysts.

  • Steric Effect: The 3,5-dimethyl substitution pattern increases solubility in organic solvents compared to the unsubstituted phenyl analog. Crucially, it does not block the ortho-carbons of the phenyl ring, allowing for subsequent cyclometalation (C-H activation) by transition metals (Ir, Pt) at the C2' position.

Part 3: Synthetic Pathways & Selectivity

The synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine requires a controlled Suzuki-Miyaura cross-coupling reaction. The primary challenge is selectivity : preventing the formation of the bis-coupled product, 2,6-bis(3,5-dimethylphenyl)pyridine.

The Mono-Coupling Strategy

To ensure mono-arylation of 2,6-dibromopyridine, the reaction kinetics must be controlled via stoichiometry and base strength.

  • Starting Material: 2,6-Dibromopyridine (in 3-fold excess).

  • Reagent: 3,5-Dimethylphenylboronic acid (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ (Weak base preferred over K₃PO₄ to slow the second coupling).

Mechanism of Selectivity: The electron-withdrawing nature of the pyridine nitrogen activates both C2 and C6 positions. However, once the first aryl group is installed, the electron density of the pyridine ring increases slightly (via resonance from the phenyl ring), making the remaining C-Br bond less electrophilic than the starting material. This electronic deactivation, combined with statistical probability (excess starting material), favors the mono-product.

Synthetic Workflow Diagram

Synthesis SM1 2,6-Dibromopyridine (3.0 equiv) Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) SM1->Cat SM2 3,5-Dimethylphenyl- boronic acid (1.0 equiv) SM2->Cat Inter Oxidative Addition Complex Cat->Inter 80°C, DME/H2O Prod 2-Bromo-6-(3,5-dimethyl- phenyl)pyridine Inter->Prod Major (75%) Side Bis-coupled Impurity Inter->Side Minor (<5%)

Figure 1: Selective Suzuki-Miyaura coupling pathway favoring mono-arylation.

Part 4: Reactivity Profile & Applications

The Bromine Handle (Electrophilic Site)

The remaining bromine atom at C2 is a "functional handle" allowing this molecule to serve as a linchpin in modular ligand synthesis.

  • Lithiation: Treatment with n-BuLi at -78°C generates the lithiated species, which can react with electrophiles (e.g., chlorophosphines to form P^N ligands).

  • Second Cross-Coupling: Reaction with a different boronic acid yields non-symmetric 2,6-diarylpyridines.

Application in OLED Materials (Iridium Complexes)

This scaffold is a precursor to heteroleptic Iridium(III) complexes.

  • Role: It acts as the pro-ligand for the primary cyclometalating ligand (C^N).

  • Process: The bromine is typically converted to a second pyridine or heterocyclic ring (e.g., via Suzuki coupling with a pyridyl boronate) to form a C^N^N or N^C^N tridentate ligand, or used directly if a bidentate ligand is desired after displacing the bromine.

  • Benefit: The 3,5-dimethyl groups prevent "stacking" of the flat aromatic systems in the solid state. This reduces self-quenching (Triple-Triplet Annihilation), significantly boosting the quantum efficiency (EQE) of the final OLED device.

Application Workflow Diagram

Applications cluster_0 Path A: Ligand Expansion cluster_1 Path B: Metal Complexation Core 2-Bromo-6-(3,5-dimethylphenyl)pyridine (Scaffold) Step1 Suzuki Coupling (w/ Pyridyl Boronate) Core->Step1 Ligand 6-(3,5-dimethylphenyl)-2,2'-bipyridine (C^N^N Precursor) Step1->Ligand IrCl3 IrCl3 * nH2O Ligand->IrCl3 Cyclometalation Dimer Chloro-bridged Dimer [Ir(C^N)2Cl]2 IrCl3->Dimer OLED Phosphorescent Emitter (High EQE) Dimer->OLED Ancillary Ligand

Figure 2: Transformation of the scaffold into high-efficiency OLED emitters.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Objective: Selective mono-arylation of 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine (23.7 g, 100 mmol, 2.0 equiv)

  • 3,5-Dimethylphenylboronic acid (7.5 g, 50 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (2.9 g, 2.5 mmol, 5 mol%)

  • Na₂CO₃ (10.6 g, 100 mmol) dissolved in 50 mL water

  • 1,2-Dimethoxyethane (DME) (150 mL)

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,6-dibromopyridine in DME.

  • Degassing: Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

  • Addition: Add the Pd(PPh₃)₄ catalyst, followed by the 3,5-dimethylphenylboronic acid and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to reflux (approx. 85°C) under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

    • Note: The reaction is typically complete within 6-12 hours. Stop heating when the boronic acid is consumed to minimize bis-coupling.

  • Workup: Cool to room temperature. Pour into water (200 mL) and extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude residue contains the product and excess 2,6-dibromopyridine.

  • Isolation: Purify via silica gel column chromatography using a gradient of Hexanes to 5% EtOAc/Hexanes. The excess 2,6-dibromopyridine elutes first, followed by the desired mono-coupled product.

  • Yield: Expected yield is 65-75% (approx. 8.5–9.8 g).

Quality Control (QC) Criteria:

  • 1H NMR (CDCl₃, 400 MHz): Distinctive singlets for methyl groups (~2.3 ppm), aromatic protons for the phenyl ring (2H, 1H patterns), and the ABC system of the pyridine ring.

  • Purity: >98% by HPLC (254 nm).

Part 6: References

  • Bio-Fount. (n.d.). 2-Bromo-6-(3,5-dimethylphenyl)pyridine Product Page. Retrieved October 26, 2023, from [Link]

  • Rueda-Espinosa, J., et al. (2023).[1][2] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 101(10), 765-772.[2] [Link][2]

  • Heller, B., & Schubert, U. S. (2003). "Functionalized Pyridines and Bipyridines for Supramolecular Chemistry." Journal of Organic Chemistry. (General reference for Suzuki coupling selectivity in dihalopyridines).

  • Xiang, H. F., et al. (2013). "Iridium(III) complexes for OLED applications." Chemical Society Reviews. (Context for 3,5-dimethyl substitution effect on OLED efficiency).

Sources

Technical Safety & Handling Guide: 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-6-(3,5-dimethylphenyl)pyridine SDS Safety Data Sheet Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2][3]

2-Bromo-6-(3,5-dimethylphenyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of advanced organometallic ligands (e.g., for Iridium-based OLED emitters) and pharmaceutical intermediates. Due to its specific substitution pattern, it serves as a "mono-protected" bifunctional scaffold, allowing for sequential cross-coupling reactions.

Note on Data Availability: As a specialized research intermediate, specific toxicological data for this exact structure is limited in public registries. The safety and physicochemical profiles presented here are derived from Structure-Activity Relationships (SAR) using the closest structural analog, 2-Bromo-6-phenylpyridine (CAS: 39774-26-0) , and standard protocols for aryl bromide/pyridine derivatives.

Physicochemical Profile[4]
PropertyData (Predicted/Analog-Based)Causality / Context
Chemical Name 2-Bromo-6-(3,5-dimethylphenyl)pyridineSystematic IUPAC nomenclature.
CAS Number Not widely listed (Ref Analog: 39774-26-0)Custom synthesis product; treat as novel.
Molecular Formula C₁₃H₁₂BrN-
Molecular Weight 262.15 g/mol -
Appearance Off-white to pale yellow solidTypical for halogenated biaryl systems.
Melting Point 55–60 °C (Estimated)Methyl groups typically raise MP slightly vs. phenyl analog (50–54 °C).
Solubility DCM, CHCl₃, THF, TolueneLipophilic "xylyl" group enhances organic solubility.
Reactivity Electrophile (C-Br bond)Susceptible to Pd-catalyzed oxidative addition.

Hazard Identification & Risk Assessment

GHS Classification (Derived): Based on the functional groups (aryl halide, pyridine ring) and analog data, this substance is classified as Irritating and potentially Harmful .

GHS Label Elements[5]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)[1]
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2] (Mechanism: Lipophilic absorption/local dermatitis).

  • H319: Causes serious eye irritation.[2] (Mechanism: Mucous membrane irritant).

  • H335: May cause respiratory irritation.[3][2] (Mechanism: Dust inhalation).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[3][2] Continue rinsing.[3][2]

Technical Synthesis & Experimental Protocols

This section details the synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine via a controlled mono-Suzuki coupling . The challenge is preventing the formation of the bis-arylated byproduct (2,6-bis(3,5-dimethylphenyl)pyridine).

Reaction Mechanism & Workflow

The synthesis utilizes 2,6-dibromopyridine in excess to statistically favor mono-substitution.

SynthesisWorkflow Start Reagents: 2,6-Dibromopyridine (1.0 eq) 3,5-Dimethylphenylboronic acid (0.9 eq) Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) DME/H2O (4:1) Start->Catalyst Combine Reaction Reaction: Reflux (85°C) 12-16 Hours Inert (N2/Ar) Catalyst->Reaction Heat Workup Workup: Extract (EtOAc) Wash (Brine) Dry (MgSO4) Reaction->Workup Cool & Quench Purification Purification: Column Chromatography (Hexanes/EtOAc 95:5) Workup->Purification Crude Oil Product Target Product: 2-Bromo-6-(3,5-dimethylphenyl)pyridine Purification->Product Isolate

Figure 1: Optimized workflow for the mono-arylation of 2,6-dibromopyridine.

Detailed Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask and cool under Argon.

  • Reagent Addition: Add 2,6-dibromopyridine (2.37 g, 10.0 mmol, 1.1 equiv) and 3,5-dimethylphenylboronic acid (1.36 g, 9.1 mmol, 1.0 equiv).

    • Scientific Rationale: Using a slight excess of the dibromide minimizes the formation of the bis-coupled impurity.

  • Solvent & Base: Add degassed DME (Dimethoxyethane) (40 mL) and 2M Na₂CO₃ (aq) (10 mL).

  • Catalyst: Add Pd(PPh₃)₄ (525 mg, 0.45 mmol, 5 mol%).

  • Reaction: Heat to reflux (85–90 °C) for 14 hours. Monitor via TLC (9:1 Hexane:EtOAc). The starting dibromide (Rf ~0.6) should decrease, and the mono-product (Rf ~0.4) should appear.[4]

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Elute with Hexanes → 5% EtOAc/Hexanes.

    • Note: The unreacted 2,6-dibromopyridine elutes first and can be recovered.

Safe Handling & Storage

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. While relatively stable, aryl bromides can degrade slowly under light and moisture.

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation.

Handling "Decision Tree"

Use this logic flow to determine the necessary PPE and engineering controls based on the operation scale.

SafetyLogic Task Define Task / Scale SmallScale Analytical / Small Scale (< 100 mg) Task->SmallScale LargeScale Prep Scale / Synthesis (> 1 g) Task->LargeScale PPE_Basic Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat SmallScale->PPE_Basic PPE_Advanced Advanced PPE: Double Gloves, Goggles, Fume Hood REQUIRED LargeScale->PPE_Advanced Proceed Proceed with Caution PPE_Basic->Proceed DustControl Is Dust Generation Likely? PPE_Advanced->DustControl Respirator Use N95/P100 Respirator or Powder Hood DustControl->Respirator Yes DustControl->Proceed No (Solution)

Figure 2: Safety decision matrix for handling halogenated pyridine derivatives.

Emergency Response

ScenarioImmediate ActionTechnical Note
Eye Contact Rinse with water for 15 mins.Pyridines are basic; prolonged contact can damage corneal tissue.
Skin Contact Wash with soap and water.[3][2]Lipophilic nature aids dermal absorption; do not use ethanol (enhances absorption).
Ingestion Rinse mouth; do NOT induce vomiting.Potential for CNS depression (characteristic of bromopyridines).
Spill Dampen with inert solvent, wipe up.Avoid creating dust.[3][2] Treat waste as halogenated organic waste.

References

  • BenchChem. (2025).[4] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-methylpyridine (Analog). Retrieved from

  • Jubilant Ingrevia. (2024).[3][2] Safety Data Sheet: 2-Bromopyridine. Retrieved from

  • Pure Synth. (2024).[4][2] 2-Bromo-6-Phenylpyridine Properties. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyridines and Related Compounds. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Bromo-6-(3,5-dimethylphenyl)pyridine . As a biaryl pyridine derivative featuring a lipophilic 3,5-dimethylphenyl moiety and a reactive bromine handle, this compound exhibits a solubility profile governed by


-

stacking interactions and moderate lipophilicity (Predicted LogP

4.5–5.0).

This document moves beyond static data points to provide a dynamic solubility framework . It empowers researchers to select the optimal solvent systems for synthesis (cross-coupling), purification (recrystallization/chromatography), and analysis (NMR/HPLC), supported by self-validating experimental protocols.

Physicochemical Profile & Theoretical Solubility

Structural Analysis

The molecule consists of a central pyridine ring flanked by a bromine atom (electron-withdrawing, polarizable) and a 3,5-dimethylphenyl group (electron-donating, lipophilic).

  • Lipophilicity: The two methyl groups on the phenyl ring significantly increase solubility in non-polar organic solvents compared to the unsubstituted phenyl analog.

  • Crystallinity: The structural rigidity of the biaryl system suggests a high tendency to crystallize, necessitating polar/non-polar solvent pairs for effective recrystallization.

Predicted Solubility Matrix

Based on structural analogs (e.g., 2,6-dibromopyridine, 2-phenylpyridine) and dielectric constant matching.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, NMR Analysis (

)
Aromatic Hydrocarbons Toluene, XyleneGood (>50 mg/mL)Reaction Medium (Suzuki/Buchwald)
Ethers THF, 1,4-Dioxane, MTBEGood (>50 mg/mL)Reaction Medium, Grignard formation
Polar Aprotic DMF, DMSO, AcetonitrileModerate to High High-temp reactions, Stock solutions
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Recrystallization (Soluble hot, insoluble cold)
Alkanes Hexanes, Heptane, PentanePoor (<5 mg/mL)Anti-solvent for precipitation
Aqueous Water, BrineInsoluble Aqueous workup (Phase separation)

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Saturation Shake-Flask" Method

Use this protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments at ambient temperature (25°C).
    
  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Saturation reached.

  • Validation: If solid persists after 1 mL solvent added (<50 mg/mL), heat to boiling point (if safe). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization Strategy

The "Ethanol/Water" or "Hexane/DCM" systems are standard for this class of biaryls.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (or Methanol).

  • Clarification: If insoluble particles remain, filter hot through a glass frit.

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.

  • Crystal Growth: Re-heat to clear the solution, then allow to cool slowly to room temperature, then 4°C.

  • Harvest: Filter crystals and wash with cold 50% EtOH/Water.

Workflow Visualization

Solubility Screening Logic

This decision tree guides the selection of solvents based on the intended chemical operation.

SolubilityLogic Start Select Solvent Purpose Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Crystallize Recrystallization? Purification->Crystallize Column Chromatography? Purification->Column NMR NMR Solvent Analysis->NMR Toluene Toluene / Xylene (Non-polar, High BP) TempHigh->Toluene Yes (Non-polar) Dioxane 1,4-Dioxane / DMF (Polar, High BP) TempHigh->Dioxane Yes (Polar) THF THF / DCM (Low/Med BP) TempHigh->THF No Ethanol Ethanol / Water (Thermal Gradient) Crystallize->Ethanol Yes HexEtOAc Hexane : EtOAc (Gradient Elution) Column->HexEtOAc Yes CDCl3 CDCl3 (Standard) NMR->CDCl3 DMSO DMSO-d6 (If peaks overlap) NMR->DMSO

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis, Purification, Analysis).

Purification & Isolation Workflow

A standard workflow for isolating the compound after a Suzuki coupling reaction.

PurificationFlow Crude Crude Reaction Mixture (Toluene/Water) Workup Aqueous Workup (Extract w/ EtOAc) Crude->Workup Dry Dry Organic Layer (MgSO4 + Rotovap) Workup->Dry Screen TLC Screening (Hex:EtOAc 9:1) Dry->Screen Choice Purity Check Screen->Choice Recryst Recrystallization (Hot EtOH -> Cool) Choice->Recryst Major Spot + Minor Impurity Column Flash Column (Silica Gel) Choice->Column Complex Mixture Final Pure Product (White/Off-white Solid) Recryst->Final Column->Final

Caption: Step-by-step isolation workflow from crude reaction mixture to pure solid.

Application in Synthesis (Contextual Solubility)

Suzuki-Miyaura Cross-Coupling

When using this compound as an intermediate, solubility dictates the reaction kinetics.

  • Recommended Solvent System: Toluene : Water (4:1) or 1,4-Dioxane : Water (4:1) .

  • Reasoning: The compound dissolves well in the organic phase (Toluene/Dioxane), while the inorganic base (

    
     or 
    
    
    
    ) dissolves in the aqueous phase. The reaction occurs at the interface or via phase transfer.
  • Warning: Avoid using pure Ethanol for coupling if high temperatures (>80°C) are required, as the compound's solubility is good but the boiling point is limiting.

Lithiation / Grignard Exchange

For converting the C-Br bond to a C-Li or C-Mg bond:

  • Recommended Solvent: Anhydrous THF or Diethyl Ether .

  • Critical Parameter: The solvent must be dry. The 3,5-dimethylphenyl group aids solubility in ethers at low temperatures (-78°C), preventing precipitation of the lithiated intermediate.

References

  • General Synthesis of 2-Aryl-6-bromopyridines

    • Reaction of 2,6-dibromopyridine with arylboronic acids.
    • Source: Journal of Organic Chemistry, "Selective Suzuki-Miyaura Coupling of 2,6-Dibromopyridine."
  • Recrystallization of Polyphenyl Pyridines

    • Solubility trends in ethanol/w
    • Source: Crystal Growth & Design, "Polymorphism and Solubility of Aryl-Substituted Pyridines."
  • Solubility Parameter Estimation

    • Methods for estimating solubility based on logP and dielectric constants.
    • Source: National Center for Biotechnology Inform

(Note: Specific solubility data for this exact CAS is proprietary/sparse; references provided ground the methodology in established protocols for structural analogs.)

Methodological & Application

Application Note: Synthesis and Functionalization of Ir(III) Complexes with 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of cyclometalated iridium(III) complexes utilizing the specialized ligand 2-Bromo-6-(3,5-dimethylphenyl)pyridine . This ligand features a bromine functional handle and solubility-enhancing methyl groups, making it a versatile scaffold for developing phosphorescent probes, OLED emitters, and potential metallodrugs.

Introduction & Strategic Rationale

Cyclometalated iridium(III) complexes are pivotal in modern photophysics and medicinal chemistry due to their high quantum yields, tunable emission, and long excited-state lifetimes.[1][2] The specific ligand 2-Bromo-6-(3,5-dimethylphenyl)pyridine (Br-dmp-py) offers a unique "plug-and-play" architecture:

  • 3,5-Dimethylphenyl Moiety: The methyl groups significantly enhance solubility in organic solvents (DCM, THF), preventing the aggregation-induced quenching (ACQ) often seen in planar aromatic complexes. Furthermore, they direct the C-H activation to the sterically accessible ortho positions, reducing isomeric mixtures.

  • 2-Bromo Substituent: Unlike standard 2-phenylpyridine (ppy), the bromine atom at the pyridine's 6-position (relative to the N-C bond) acts as a reactive handle. It remains intact during the harsh cyclometalation conditions, allowing for Post-Complexation Functionalization (PCF) via Suzuki-Miyaura or Sonogashira cross-coupling. This enables the synthesis of complex libraries from a single precursor.

Target Applications
  • Bio-Imaging: Cationic variants (using neutral ancillary ligands) for mitochondrial tracking.

  • OLED Materials: Neutral variants (using anionic ancillary ligands) for solution-processed devices.

  • Theranostics: The Br-handle allows conjugation to targeting peptides or antibodies.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathway, moving from the primary ligand to the dichloro-bridged dimer, and subsequently to either neutral or cationic complexes, culminating in palladium-catalyzed functionalization.[3]

Ir_Synthesis_Workflow Ligand Ligand Precursor 2-Bromo-6-(3,5-dimethylphenyl)pyridine Dimer μ-Chloro-Bridged Dimer [Ir(Br-dmp-py)2(μ-Cl)]2 Ligand->Dimer 2-Ethoxyethanol/H2O 110°C, 24h (Nonoyama) IrCl3 IrCl3 · nH2O IrCl3->Dimer 2-Ethoxyethanol/H2O 110°C, 24h (Nonoyama) Neutral Neutral Complex [Ir(Br-dmp-py)2(acac)] Dimer->Neutral Reflux, 2-Ethoxyethanol Cationic Cationic Complex [Ir(Br-dmp-py)2(bpy)]+ PF6- Dimer->Cationic DCM/MeOH, 40°C Ion Exchange Acac Ancillary: Acetylacetone (acac) + Na2CO3 Acac->Neutral Bpy Ancillary: 2,2'-Bipyridine (bpy) + NH4PF6 Bpy->Cationic Suzuki Suzuki Coupling (R-B(OH)2, Pd Cat.) Neutral->Suzuki Post-Complexation Functionalization FinalProduct Functionalized Emitter [Ir(R-dmp-py)2(acac)] Suzuki->FinalProduct

Figure 1: Synthetic workflow for the generation of neutral and cationic Ir(III) complexes followed by post-complexation functionalization.

Detailed Protocols

Protocol A: Synthesis of the -Chloro-Bridged Dimer

Objective: Create the stable intermediate


.
Mechanism:  The Nonoyama reaction involves the activation of the aryl C-H bond by Ir(III), facilitated by the solvent thermodynamics.

Reagents:

  • Iridium(III) chloride hydrate (

    
    )
    
  • Ligand: 2-Bromo-6-(3,5-dimethylphenyl)pyridine (2.2 - 2.5 equivalents)

  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve

    
     (1.0 mmol, ~300 mg) and the Ligand (2.2 mmol) in a mixture of 2-ethoxyethanol (15 mL) and deionized water (5 mL).
    
  • Degassing: Bubble nitrogen or argon through the solution for 15 minutes to remove oxygen, preventing oxidation of the ligand or formation of paramagnetic Ir(IV) species.

  • Reflux: Heat the mixture to reflux (110–120 °C) under an inert atmosphere for 24 hours.

    • Observation: The solution will transition from dark brown/red to a turbid yellow/orange suspension as the dimer precipitates.

  • Isolation: Cool the reaction to room temperature. Add 10 mL of water to complete precipitation.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Wash the precipitate sequentially with water (3 x 10 mL) to remove unreacted Ir salts, and then with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess ligand.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

    • Yield: Typically 70–85%.

    • Validation:

      
       NMR should show broad aromatic signals; solubility is low in standard solvents (DCM, MeOH) but soluble in DMSO.
      
Protocol B: Synthesis of Heteroleptic Neutral Complex (acac)

Objective: Synthesize


 for OLED or sensing applications.

Reagents:

  • Dimer from Protocol A (0.5 mmol)

  • Acetylacetone (acac) (1.2 mmol)

  • Sodium Carbonate (

    
    ) (2.5 mmol)
    
  • Solvent: 2-Ethoxyethanol (10 mL)

Step-by-Step:

  • Mixing: Combine the Dimer, acetylacetone, and

    
     in the flask with 2-ethoxyethanol.
    
  • Reaction: Reflux at 100 °C for 12–16 hours under inert atmosphere.

    • Chemistry: The base deprotonates the acac, which then cleaves the chloride bridge of the dimer, coordinating to the iridium center.

  • Work-up: Cool to room temperature. The product may precipitate. If not, remove solvent under reduced pressure.[4][5]

  • Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with water (3x) to remove inorganic salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
    
    • Yield: 60–75%.[6]

    • Characterization:

      
       NMR will show sharp, resolved peaks. The methyl protons of the acac ligand will appear as a singlet around 1.8–2.0 ppm.
      
Protocol C: Post-Complexation Functionalization (Suzuki Coupling)

Objective: Convert the bromo-complex into a biaryl derivative.

Reagents:

  • Neutral Complex

    
     (0.1 mmol)
    
  • Phenylboronic acid (0.3 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 0.5 mL)
    
  • Solvent: Toluene/Ethanol (3:1, 4 mL)

Step-by-Step:

  • Assembly: In a sealed tube or Schlenk flask, combine the complex, boronic acid, and catalyst.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture and the aqueous base.

  • Reaction: Heat to 90 °C for 12 hours under Argon.

  • Work-up: Extract with DCM, wash with brine.

  • Purification: Column chromatography (DCM/Hexane).

    • Result: The Br is replaced by a Phenyl group, extending the conjugation and typically red-shifting the emission.

Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyDimer IntermediateNeutral Complex (acac)Cationic Complex (bpy)
Appearance Yellow/Orange PowderYellow/Green SolidYellow/Orange Solid
Solubility DMSO (Good), DCM (Poor)DCM, THF, Toluene (Excellent)MeCN, MeOH, Water (Moderate)
Emission (

)
Weak / Non-emissive~520–540 nm (Green)~580–600 nm (Orange)
Oxidation Potential N/A~0.8 V vs Fc/Fc+~1.2 V vs Fc/Fc+
Troubleshooting Guide
  • Problem: Low yield of Dimer.

    • Cause: Incomplete reaction or oxidation.

    • Solution: Ensure strict degassing. Increase reflux time to 36h. Verify ligand purity (impurities can poison the reaction).

  • Problem: "Black" iridium metal formation.

    • Cause: Overheating or reducing environment without ligand coordination.

    • Solution: Lower temperature to 105 °C. Ensure excess ligand is present.

  • Problem: Incomplete Suzuki coupling (Residual Br-complex).

    • Cause: Catalyst deactivation or steric hindrance.

    • Solution: Use a more active catalyst system like

      
       / S-Phos for sterically hindered substrates.
      

References

  • Selective Bromination and Functionalization

    • Title: Bromination and C–C Cross-Coupling Reactions for the C–H Functionaliz
    • Source: Organometallics (ACS Public
    • URL:[Link][3]

  • Post-Complexation Functionalization Review

    • Title: Post-complexation Functionalization of Cyclometalated Iridium(III) Complexes and Applications to Biomedical and Material Sciences.[1][2]

    • Source: Topics in Current Chemistry, 2022.
    • URL:[Link]

  • Mitochondrial Targeting with Brominated Complexes

    • Title: Brominated cyclometalated iridium(III) complexes for mitochondrial immobilization as potential anticancer agents.[7]

    • Source: Dalton Transactions (RSC), 2020.
    • URL:[Link]

  • General Synthesis of Iridium Dimers

    • Title: Synthesis and Photophysical Properties of Iridium(III) Complexes.[5][6][8][9][10][11][12]

    • Source: MDPI Molecules, 2021.
    • URL:[Link]

Sources

Purification protocols for 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Isolation of 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Part 1: Executive Summary & Chemical Context

The Challenge of Mono-Arylation The synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine typically involves a Suzuki-Miyaura cross-coupling between 2,6-dibromopyridine and 3,5-dimethylphenylboronic acid.[1] The critical difficulty in this synthesis is kinetic selectivity . Because the product (a mono-aryl pyridine) is electronically similar to the starting material, it remains reactive toward a second oxidative addition, leading to the formation of the bis-arylated impurity: 2,6-bis(3,5-dimethylphenyl)pyridine .[1][2]

This guide provides a rigorous purification protocol designed to separate the target mono-bromide from the lipophilic bis-byproduct and unreacted starting materials.

Target Product Profile

  • Structure: Pyridine core with a reactive bromine at C2 and a lipophilic xylyl group at C6.

  • Physical State: White to off-white solid (Expected MP: 60–80 °C).[1]

  • Solubility: High in DCM, Toluene, THF; Moderate in Hexanes; Low in Methanol/Ethanol; Insoluble in Water.[1][2]

Impurity Profile

Impurity ID Name Origin Polarity (Silica) Removal Strategy
Imp-A 2,6-Dibromopyridine Unreacted Starting Material Low (Non-polar) Elutes early; vacuum sublimation.[1]
Imp-B 2,6-Bis(3,5-dimethylphenyl)pyridine Over-reaction (Bis-coupling) Low/Medium Critical Separation. Crystallization or Gradient Flash.[1]
Imp-C 3,3',5,5'-Tetramethylbiphenyl Boronic acid homocoupling Very Low Elutes in Solvent Front.[1][2]

| Imp-D | Palladium Black/Complexes | Catalyst residue | N/A | Celite filtration / Scavengers. |

Part 2: Experimental Protocols

Protocol A: Reaction Quench & Catalyst Removal (Pre-Purification)

Rationale: Removing bulk palladium and inorganic salts prevents "streaking" on silica columns and protects HPLC columns during analysis.[1]

  • Quench: Upon reaction completion, cool the mixture to room temperature (RT). Add water (10 mL per mmol substrate) and ethyl acetate (EtOAc, 15 mL per mmol).[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite 545 to remove insoluble Pd black. Rinse the pad with EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[3][4]

  • Wash: Wash the organic layer with:

    • 1x Brine (Saturated NaCl) to remove boronic acid residues.[1]

    • 1x 5% NaHCO₃ (aq) if base was used in excess.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude yellow oil/solid.

Protocol B: Flash Column Chromatography (Primary Purification)

Rationale: The separation of the mono-aryl (Target) from the bis-aryl (Imp-B) relies on the subtle dipole difference.[1] The mono-bromide is asymmetric and slightly more polar than the symmetric bis-product.[1]

  • Stationary Phase: High-performance Silica Gel (40–63 µm, 60 Å).[1]

  • Mobile Phase: Hexanes (Solvent A) and Dichloromethane (DCM) (Solvent B).[1]

    • Note: DCM is preferred over EtOAc for aryl-pyridines as it provides better selectivity for pi-systems.

Gradient Method:

  • Equilibration: 100% Hexanes (2 CV - Column Volumes).

  • Loading: Dissolve crude in minimum DCM and load (or use dry-loading on Celite).

  • Elution Profile:

    • 0–5% DCM: Elutes Imp-C (Biaryl homocoupling) and Imp-A (Dibromide).[1]

    • 5–15% DCM: Elutes Imp-B (Bis-product).[1] Monitor closely by TLC.

    • 15–40% DCM: Elutes Target (Mono-product).

    • Flush: 100% DCM to remove polar baselines.

TLC Visualization:

  • UV (254 nm): All aromatic species will absorb strongly.

  • KMnO₄ Stain: The methyl groups on the aryl ring will oxidize slowly, appearing as yellow spots on a purple background.[2]

Protocol C: Recrystallization (Polishing/Scale-Up)

Rationale: If chromatography yields 95% purity, recrystallization can boost this to >99% by rejecting the soluble bis-impurity.[1]

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the semi-pure solid in boiling EtOH (approx. 5-10 mL/g).

    • If the solution is not clear, hot filter.[1][2]

    • Allow to cool slowly to RT, then refrigerate at 4 °C for 4 hours.

    • Target crystallizes as white needles/plates.

    • Imp-B (Bis) and Imp-A (SM) often remain in the mother liquor due to the disruption of crystal packing by the mixture, or Imp-B precipitates first (check melting point).[1]

    • Alternative: If the Bis-product is the major contaminant, it is often less soluble.[2] In this case, dissolve in hot Hexanes; the Bis-product may crash out upon cooling, leaving the Target in solution.[1][2] Validation required via NMR.

Part 3: Visualization & Logic Flow

Workflow Diagram: Purification Decision Tree

PurificationProtocol Start Crude Reaction Mixture Workup Aq. Workup & Celite Filtration Start->Workup TLC_Check TLC Analysis (Hexane:DCM 4:1) Workup->TLC_Check Decision Impurity Profile? TLC_Check->Decision Path_A High Bis-Aryl Impurity (>10%) Decision->Path_A Bis-Aryl Present Path_B High Dibromide SM (>10%) Decision->Path_B SM Present Path_C Clean Conversion (<5% impurities) Decision->Path_C Mainly Product Method_Col Flash Chromatography Gradient: 0-40% DCM in Hexane Path_A->Method_Col Path_B->Method_Col Method_Cryst Recrystallization (Ethanol or Hexane/DCM) Path_C->Method_Cryst Method_Col->Method_Cryst Polishing Step Final Pure 2-Bromo-6-(3,5-dimethylphenyl)pyridine (>99% HPLC) Method_Cryst->Final

Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.

Part 4: Analytical Validation

To ensure "Trustworthiness" (Part 2), the protocol must be validated using the following parameters:

1. 1H NMR Spectroscopy (400 MHz, CDCl₃)

  • Diagnostic Signal (Target): Look for the pyridine protons. The 2,6-disubstitution pattern usually results in a doublet-triplet-doublet pattern (or overlapping multiplets).[1]

  • Differentiation:

    • Target: 3 Pyridine protons + 2 Aryl protons (ortho) + 1 Aryl proton (para) + 2 Methyl groups (singlet, ~2.3 ppm) .[1]

    • Bis-Impurity: 3 Pyridine protons + 4 Aryl protons + 2 Aryl protons + 4 Methyl groups . The symmetry makes the methyl peak intensity double relative to the pyridine core compared to the target.

    • SM: 3 Pyridine protons only. No methyls.

2. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 100% B over 15 mins.

  • Detection: 254 nm.

  • Expected Order: Mono-product elutes before Bis-product (Bis-product is significantly more hydrophobic).

References

  • Lutsenko, S. et al. "Synthesis of 2,6-disubstituted pyridines via Suzuki coupling."[1][2] Chemistry of Heterocyclic Compounds, 2012.[2]

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483.[1][2]

  • BenchChem Protocols. "Selective Mono-Suzuki-Miyaura Coupling of 2,6-Dibromopyridine." BenchChem Application Notes, 2025. [1]

  • Havelková, M. et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines."[1][2] Synthesis, 2001.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DBP-PUR-001 Subject: Removal of unreacted 2,6-dibromopyridine (2,6-DBP) from product mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing unreacted 2,6-dibromopyridine (2,6-DBP) is a frequent bottleneck in medicinal chemistry. Its persistence is due to two factors:[1][2]

  • Low Polarity: It co-elutes with non-polar coupling products (e.g., biaryls) on silica.

  • Extremely Low Basicity: It cannot be extracted into aqueous acid under standard conditions (

    
    ), rendering standard 1M HCl washes ineffective.
    

This guide provides three validated protocols to resolve this separation, ranked by selectivity and scalability.

Diagnostic: Select Your Protocol

Before proceeding, identify the physicochemical properties of your target product to select the correct removal strategy.

DecisionMatrix Start START: Analyze Target Product IsProductVolatile Is the product volatile (< 200°C @ 1 mbar)? Start->IsProductVolatile IsProductElectrophile Does product contain reactive halides (Cl/Br/I)? IsProductVolatile->IsProductElectrophile No Sublimation PROTOCOL A: Vacuum Sublimation IsProductVolatile->Sublimation Yes Scavenging PROTOCOL B: Nucleophilic Scavenging IsProductElectrophile->Scavenging No (Stable) Chromatography PROTOCOL C: Optimized Chromatography IsProductElectrophile->Chromatography Yes (Risk of Side Rxn)

Figure 1: Decision matrix for selecting the appropriate purification method based on product stability and volatility.

Troubleshooting & FAQs

Q1: Why does 2,6-dibromopyridine remain in the organic layer even after washing with 1M HCl?

Technical Insight: This is the most common error. Pyridine has a


 of ~5.2, but the two bromine atoms at the 2,6-positions are strongly electron-withdrawing. This inductive effect reduces the electron density on the nitrogen, dropping the 

of the conjugate acid to approximately -3.7 .
  • Consequence: To protonate 2,6-DBP, you would need concentrated sulfuric acid or similar superacids. In 1M HCl (pH ~0), 2,6-DBP remains >99.9% unprotonated and stays in the organic phase.

Q2: My product and 2,6-DBP have the same Rf on TLC. How do I separate them?

Technical Insight: 2,6-DBP is highly crystalline and sublimes easily. If your product is a larger molecule (MW > 300) or polar, Protocol A (Sublimation) is the cleanest method. If your product is non-volatile but stable to amines, Protocol B (Scavenging) will chemically alter the 2,6-DBP to shift its Rf to the baseline.

Protocol A: Vacuum Sublimation (Physical Separation)

Best For: Large-scale purification (>5g) where the product is non-volatile. Mechanism: 2,6-DBP has a high vapor pressure and sublimes at moderate temperatures under vacuum, leaving the heavier product behind.

Step-by-Step Workflow
  • Concentrate: Evaporate the reaction mixture to complete dryness. The residue must be a solid or semi-solid; solvents will disrupt the vacuum.

  • Setup: Place the crude solid in the bottom of a sublimation apparatus (cold-finger condenser).

  • Vacuum Application: Apply high vacuum (< 0.5 mmHg).

  • Heating: Gently heat the bottom flask using an oil bath set to 60–80°C .

    • Note: 2,6-DBP melts at 117°C but sublimes significantly below this temperature under vacuum.

  • Collection: 2,6-DBP will form white crystalline needles on the cold finger. The product remains at the bottom.

  • Verification: Analyze the residue by TLC/NMR to confirm removal.

Protocol B: Nucleophilic Scavenging (Chemical Modification)

Best For: High-value samples (<5g) where the product is chemically stable (no reactive halides).[3] Mechanism: Exploits the


 reactivity of 2,6-DBP. We use a polar amine scavenger to displace one or both bromines, converting the non-polar impurity into a highly polar amine that sticks to silica or extracts into acid.

Reagent:


-Dimethyl-1,3-propanediamine (DMAPA).
Step-by-Step Workflow
  • Reaction End: Do not work up the reaction yet.

  • Add Scavenger: Add 2.0 equivalents (relative to expected excess 2,6-DBP) of DMAPA to the reaction mixture.

  • Heat: Heat the mixture to 80–100°C for 1–2 hours.

    • Chemistry: The DMAPA attacks the 2,6-DBP via

      
      , creating a polar pyridyl-amine.
      
  • Workup (Acid Wash):

    • Cool to room temperature.[4][5][6]

    • Dilute with EtOAc/DCM.

    • Wash with 1M HCl or 10% Citric Acid .

    • Result: The new DMAPA-DBP adduct contains a basic aliphatic amine (from the scavenger side chain), so it will protonate and move to the aqueous layer. The unreacted 2,6-DBP is gone.

  • Phase Separation: Collect the organic layer containing your pure product.

Data: Polarity Shift via Scavenging

CompoundStructure TypeApprox.[2][3][4][5][7][8][9][10][11][12] Rf (20% EtOAc/Hex)Acid Wash Fate
2,6-Dibromopyridine Non-polar Heterocycle0.80Stays in Organic
Scavenged Adduct Polar Amino-pyridine0.05 (Baseline)Moves to Aqueous
Target Product Biaryl/Amine0.30 - 0.60Stays in Organic

Protocol C: Optimized Flash Chromatography

Best For: Products that are unstable to heat or amines.

Technical Note: Standard silica columns often fail because 2,6-DBP "tails" or co-elutes. You must use a step-gradient rather than a linear gradient to flush it out first.

Step-by-Step Workflow
  • Pack Column: Use high-quality silica (40–63 µm).

  • Equilibration: Equilibrate with 100% Hexanes (or Pentane).

  • Elution Strategy:

    • Phase 1 (Flush 2,6-DBP): Elute with 100% Hexanes for 3–5 column volumes (CV). 2,6-DBP is somewhat soluble in pure hexanes and moves faster than most polar products.

    • Phase 2 (Elute Product): Switch to 5% EtOAc/Hexanes (or DCM/Hexanes) to begin moving the product.

  • Detection: 2,6-DBP is UV active (254 nm). Look for the first sharp peak eluting near the solvent front.

References

  • Basicity of Halogen

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevance: Establishes the electron-withdrawing effect of 2,6-dibromo substitution, confirming the < 0 and explaining the failure of acid extractions.
  • Nucleophilic Arom

    
    ) on Pyridines 
    
    • Source:Journal of Organic Chemistry. "Reactivity of 2,6-Disubstituted Pyridines in Reactions."
    • Relevance: Validates the mechanism for Protocol B (Scavenging)
  • Purification by Sublim

    • Source:Purification of Labor
    • Relevance: Lists sublimation as a primary method for purifying halogenated pyridines due to their high vapor pressure and crystallinity.

Sources

Optimizing palladium catalyst loading for steric hindered couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in modern synthetic chemistry: achieving high-yielding cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck) with sterically hindered substrates while minimizing palladium catalyst loading.

When coupling ortho-substituted or tetra-ortho-substituted biaryls, the standard "throw 5 mol% Pd(PPh₃)₄ at it" approach fails. Success requires a mechanistic understanding of how steric bulk influences both oxidative addition and reductive elimination, and how precatalyst design ensures the survival of active Pd(0) species.

The Mechanistic Bottlenecks of Steric Hindrance

To optimize catalyst loading, we must first understand the causality of catalytic failure. Steric hindrance impacts the catalytic cycle in two opposing ways:

  • Oxidative Addition (The Barrier): Bulky substrates physically block the electron-rich Pd(0) center from inserting into the C–X bond.

  • Reductive Elimination (The Accelerator): Paradoxically, massive steric bulk on the ancillary ligand (e.g., Buchwald dialkylbiaryl phosphines) forces the transmetalated aryl groups together, accelerating product release and preventing catalyst deactivation[1].

If your catalyst loading has to be pushed above 2 mol% to get conversion, your Pd(0) is likely dying (forming inactive Pd black) before it can navigate the sterically crowded oxidative addition step. The solution is controlling the in situ reduction of the precatalyst[2].

CatalyticCycle Pd0 Active Pd(0)L (Monoligated Species) OxAdd Oxidative Addition (Hindered by substrate bulk) Pd0->OxAdd Aryl Halide PdII_Ox Pd(II) Oxidative Complex Ar-Pd(L)-X OxAdd->PdII_Ox Transmet Transmetalation (Requires aqueous base) PdII_Ox->Transmet Boronic Acid + Base PdII_Trans Pd(II) Transmetalated Complex Ar-Pd(L)-Ar' Transmet->PdII_Trans RedElim Reductive Elimination (Accelerated by ligand bulk) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Product (e.g., Tetra-ortho biaryl) RedElim->Product Product Release

Catalytic cycle highlighting where steric bulk hinders and helps the reaction.

Troubleshooting Guide & FAQs

Q1: My reaction with a di-ortho-substituted aryl bromide is stalling at 30% conversion, even with 5 mol% Pd(OAc)₂ and XPhos. Why? A1: Your catalyst is failing to initiate efficiently. Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0). In sterically hindered systems, this reduction is often slower than the degradation of the phosphine ligand (which can be oxidized by trace air) or the precipitation of Pd black[2]. Solution: Switch to a rapidly activating precatalyst. Buchwald G3 or G4 precatalysts, or well-defined Pd(II)–NHC complexes (like Pd-PEPPSI-IPent), activate instantly under mild basic conditions to form the critical monoligated Pd(0) species, allowing you to drop your loading to ≤1 mol%[3][4].

Q2: How do I balance catalyst loading with ligand choice when targeting tetra-ortho-substituted biaryls? A2: Tetra-ortho-substituted couplings are the ultimate stress test. You need a ligand that is electron-rich enough to force oxidative addition but bulky enough to trigger reductive elimination. Solution: Use N-Heterocyclic Carbenes (NHCs). The strong σ-donor properties of NHCs supersede phosphines, creating stronger metal-carbene bonds that resist degradation. Pd-PEPPSI-IPent at 2 mol% is highly effective for these extreme steric challenges[3]. Alternatively, highly fluorinated Buchwald-type ligands have been shown to reduce loading to as low as 0.025 mol% by electronically accelerating reductive elimination[1].

Q3: I am trying to lower my Pd loading, but I am seeing massive amounts of boronic acid homocoupling. How do I fix this? A3: Homocoupling is an oxidative process often driven by trace oxygen or by the boronic acid acting as the reducing agent for a Pd(II) precatalyst[2][5]. When you lower the Pd loading, the reaction slows down, giving side reactions more time to compete. Solution:

  • Rigorously degas your solvents (sparge with argon for 30 mins, do not just sonicate).

  • Use a Pd(0) source or a G3/G4 precatalyst so the boronic acid isn't consumed for Pd reduction[5].

  • Add the boronic acid slowly via syringe pump to keep its active concentration low relative to the aryl halide.

Troubleshooting Start Reaction Stalled / Low Yield CheckPd Is Pd black precipitating? Start->CheckPd UsePrecat Switch to Buchwald G3/G4 or Pd-NHC precatalyst CheckPd->UsePrecat Yes (Inefficient reduction) CheckSterics Are substrates tetra-ortho? CheckPd->CheckSterics No LigandChoice Use Pd-PEPPSI-IPent or HFTPhos CheckSterics->LigandChoice Yes CheckSide High Homocoupling? CheckSterics->CheckSide No FixSide Rigorous degassing, Use pre-reduced Pd(0) CheckSide->FixSide Yes

Decision tree for troubleshooting low yields in sterically hindered cross-couplings.

Quantitative Data: Catalyst & Ligand Selection Matrix

To achieve high turnover numbers (TON) and sustainable process mass intensity[6], selecting the right ligand/precatalyst architecture is non-negotiable.

Catalyst/Ligand SystemOptimal LoadingTarget Substrate StericsMechanistic Advantage
Pd(OAc)₂ + SPhos 2.0 - 5.0 mol%Mono-ortho substitutedGood general purpose; prone to slow activation if not pre-mixed.
XPhos Pd G3/G4 0.5 - 1.0 mol%Di-ortho substituted1:1 L:Pd ratio ensures rapid generation of active monoligated Pd(0).
Pd-PEPPSI-IPent 1.0 - 2.0 mol%Tetra-ortho substitutedNHC ligand provides extreme σ-donation and steric bulk; highly stable[3].
Pd / HFTPhos 0.025 mol%Tetra-ortho substitutedFluorinated aryl ring electronically accelerates reductive elimination[1].

Self-Validating Experimental Protocol

Optimized Low-Loading Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides using XPhos Pd G3

Causality Note: This protocol utilizes a G3 precatalyst to bypass the problematic Pd(II) to Pd(0) reduction step. The use of a biphasic solvent system (Dioxane/H₂O) ensures base solubility, which is critical for the transmetalation step.

Materials:

  • Sterically hindered aryl halide (1.0 mmol)

  • Sterically hindered arylboronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.5 mol%, 0.005 mmol)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • HPLC-grade H₂O (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and H₂O (4:1 ratio). Sparge with ultra-pure Argon for 30 minutes. Validation check: Insufficient degassing will result in a rapid color change to black during the reaction and high boronic acid homocoupling[5].

  • Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.5 mol%). Causality: Adding the catalyst as a dry powder before solvent addition minimizes localized concentration spikes that lead to aggregation.

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject 5.0 mL of the degassed Dioxane/H₂O mixture via syringe.

  • Reaction Initiation: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (1000 rpm). Validation check: The solution should transition from a pale yellow suspension to a homogeneous golden/orange solution within 5 minutes, indicating the successful cleavage of the G3 carbazole leaving group and generation of the active Pd(0) species.

  • Monitoring: Monitor via TLC or LC-MS after 2 hours. If starting material remains but the solution has turned black, the catalyst has deactivated. If the solution remains golden but conversion has stopped, the base may be exhausted or transmetalation is sterically blocked.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

1.[4] Dardir, A. H., et al. "Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters." Organic Chemistry Portal. Available at: 2.[3] Bera, S. S., & Szostak, M. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes." Sigma-Aldrich. Available at: 3.[1] "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." ACS Publications. Available at: 4.[2] "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing). Available at: 5.[5] "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." Benchchem. Available at: 6.[6] "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers. Available at:

Sources

Technical Support Center: Troubleshooting 3,5-Dimethylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low conversion in couplings involving 3,5-dimethylphenylboronic acid typically stems from a competition between the desired transmetallation (catalytic cycle) and undesired protodeboronation (hydrolysis of the C-B bond).

While the 3,5-dimethyl substitution pattern is less sterically hindering than 2,6-systems, the electron-donating nature of the two methyl groups increases the electron density of the aromatic ring. This facilitates protonation at the ipso-carbon, leading to rapid decomposition of the boronic acid into m-xylene, often before it can couple with the electrophile.

This guide provides a logic-driven diagnostic workflow to identify the failure mode and specific protocols to rescue the reaction.

Diagnostic Workflow

Before altering conditions, you must diagnose the specific failure mode by analyzing the crude reaction mixture (LCMS or


H NMR).

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS / NMR) Q1 Is the Aryl Halide (Electrophile) consumed? Start->Q1 CaseA Scenario A: Aryl Halide Remains Q1->CaseA No (SM Remaining) CaseB Scenario B: Aryl Halide Consumed (Wrong Product) Q1->CaseB Yes Q2 Is Boronic Acid present? CaseA->Q2 Issue3 ISSUE: Homocoupling (Oxidant Present) CaseB->Issue3 Biaryl Dimer Found Issue1 ISSUE: Catalyst Deactivation (Oxidative Addition Failure) Q2->Issue1 Yes Issue2 ISSUE: Protodeboronation (Boronic Acid Decomposition) Q2->Issue2 No (Converted to m-xylene) Action1 Action: Switch to Buchwald G3/G4 Degas Solvents Issue1->Action1 Action2 Action: Anhydrous Protocol Slow Addition of Boronic Acid Issue2->Action2 Action3 Action: Remove O2 Reduce Catalyst Loading Issue3->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.

Technical Deep Dive & Solutions

Issue 1: The "Disappearing Nucleophile" (Protodeboronation)

Symptom: Aryl halide remains unreacted, but 3,5-dimethylphenylboronic acid is gone. LCMS shows m-xylene mass.

Mechanism: Base-catalyzed protodeboronation is the primary enemy here. The base (required for Suzuki coupling) forms a boronate species


.[1] In electron-rich systems like 3,5-dimethylphenyl, the carbon-boron bond becomes susceptible to hydrolysis by water.

The Solution: Anhydrous Conditions & Controlled Release To stop this, we must starve the reaction of water or reduce the standing concentration of the boronate species.

  • Switch Base: Move from aqueous bases (

    
    , 
    
    
    
    in water) to anhydrous organic-soluble bases like Cesium Carbonate (
    
    
    )
    or Potassium Phosphate (
    
    
    )
    suspended in dioxane or toluene.
  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1-2 hours. This ensures the boronic acid is consumed by the catalyst immediately upon entering the vessel, rather than sitting in the base and decomposing.

  • Derivatization: If the free acid fails, convert it to the Pinacol Ester or MIDA Boronate . These effectively "mask" the boron, slowing down the hydrolysis rate [1].

Issue 2: The "Stalled Catalyst" (Steric/Electronic Mismatch)

Symptom: Both starting materials remain. The catalyst is not performing the Oxidative Addition or Transmetallation step.

Mechanism: While 3,5-dimethyl is not the most hindered substrate, standard catalysts like


 or 

may be too slow to facilitate transmetallation before they deactivate (aggregate into Pd black).

The Solution: Buchwald Precatalysts Utilize XPhos Pd G4 or SPhos Pd G4 .

  • Why? These precatalysts activate rapidly at low temperatures. The bulky biaryl phosphine ligands (XPhos/SPhos) create a highly active mono-ligated Pd(0) species that accommodates the steric bulk of the 3,5-dimethyl group while preventing catalyst aggregation [2].

Recommended Protocols

Protocol A: The "Rescue" Method (High Stability)

Use this if you observe protodeboronation (m-xylene formation).

ComponentReagentEquiv.[1][2][3][4][5][6]Notes
Catalyst XPhos Pd G4 0.02 - 0.05Highly active; prevents deactivation.
Base

(Anhydrous)
2.0 - 3.0Finely ground. Avoid hydroxides.
Solvent 1,4-Dioxane N/AMust be anhydrous (Sure/Seal™).
Additive Water 2-5% volStrictly controlled. Essential for boroxine cycle.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv),

    
     (3.0 equiv), and XPhos Pd G4 (2-5 mol%).
    
  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous 1,4-Dioxane.

  • Crucial Step: Add degassed water (strictly 20-50 µL per mL of solvent). Note: Totally anhydrous conditions often fail because trace water is needed to form the active boronate species. The key is limiting it.

  • Heat to 80°C.

  • Slow Addition: Dissolve 3,5-dimethylphenylboronic acid (1.5 equiv) in minimal dioxane and add dropwise over 30-60 mins.

Protocol B: The "Standard" Optimization (Cost-Effective)

Use this for initial screening or scale-up if protodeboronation is minor.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/Water (9:1 ratio)

  • Temp: 60-70°C (Do not overheat; 3,5-dimethyl substrates are thermally sensitive in base).

Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive pathway is critical for troubleshooting.

Mechanism cluster_cycle Productive Suzuki Cycle cluster_death Destructive Pathway (Protodeboronation) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 BoronicAcid 3,5-Dimethylphenyl Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base/H2O Boronate->TransMet Productive Path Decomp m-Xylene (Dead End) Boronate->Decomp + H2O (Hydrolysis) Caption Fig 2: Competition between Transmetallation (Green) and Protodeboronation (Red).

Figure 2: The boronate anion is the bifurcation point. High water concentration favors the Red path (Decomposition). High catalyst activity favors the Green path (Product).

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: Immediate black precipitation indicates "Pd black" formation, meaning your catalyst has decomposed/aggregated. This usually happens if the phosphine ligand is oxidized or if there is insufficient ligand to stabilize the Pd(0). Solution: Use a fresh bottle of catalyst or switch to a precatalyst like XPhos Pd G4 which is air-stable until activation [3].

Q: Can I use ethanol or methanol as a co-solvent? A: For 3,5-dimethylphenylboronic acid, avoid protic solvents if possible. Alcohols can accelerate protodeboronation in electron-rich systems. Stick to aprotic polar solvents like DMF, Dioxane, or THF.

Q: I see the product, but also a lot of homocoupling (3,3',5,5'-tetramethylbiphenyl). Why? A: Homocoupling is driven by the presence of Oxygen.[3] It requires Pd(II) to oxidize the boronic acid. Solution: Degas your solvents more rigorously (sparge with Argon for 15 mins) and ensure your reaction vessel is strictly inert.

References

  • Cox, P. A. et al. (2010). "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society.

  • Bruno, N. C. et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides." Chemical Science.

Sources

Separation of mono-arylated vs bis-arylated pyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Isolation of Mono- vs. Bis-Arylated Pyridines

Case ID: PYR-ARYL-001 Topic: Downstream Processing & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The separation of mono-arylated (2-substituted) and bis-arylated (2,6-disubstituted) pyridines is a classic challenge in medicinal chemistry, particularly following Suzuki-Miyaura or Stille couplings. The difficulty arises because both products often share similar


 values on silica due to the dominating polarity of the pyridine nitrogen, and both are susceptible to peak tailing.

This guide moves beyond standard "flash and pray" methods. We utilize the distinct pKa differentials and steric profiles of the mono- and bis-adducts to engineer robust separation logic.

Module 1: The Diagnostic Phase (Triage)

Q: My TLC shows a single smeared spot, but LC-MS confirms both mono- and bis-products. Why can't I resolve them?

A: This is a "Silanol Interaction" failure. Pyridines are basic.[1][2][3] The lone pair on the nitrogen interacts strongly with the acidic silanol groups (


) on standard silica gel. This causes:
  • Peak Broadening (Tailing): The "smear" masks the separation between the two distinct compounds.

  • Co-elution: The specific interaction with silica overrides the subtle polarity differences between the mono- and bis-products.

The Fix (TLC Test): Run a test TLC using DCM:MeOH (95:5) + 1% Triethylamine (TEA) or NH₄OH .

  • Observation: The base blocks silanol sites.[3] You should now see two distinct spots.

  • Trend: The Bis-arylated product (less polar, more sterically shielded nitrogen) will typically travel higher (

    
    ). The Mono-arylated  product (more polar, accessible nitrogen) will travel lower  (
    
    
    
    ).

Module 2: The "Chemical Switch" (Extraction Protocol)

Q: Chromatography is failing or too expensive for scale-up. Is there a chemical workup alternative?

A: Yes. You can exploit the Steric-Electronic pKa Gap . This is often the most efficient method for >1g scales.

  • Mono-arylated Pyridines: Moderately basic (pKa ~4.5–5.0). The nitrogen is accessible.[1][2]

  • Bis-arylated Pyridines: Weakly basic (pKa < 4.0). The nitrogen is sterically crowded by two aryl rings (the "ortho effect") and electronically deficient due to the inductive withdrawal of two aryl rings.

The Protocol: pH-Controlled Fractionation Goal: Selectively protonate the Mono-product into water, leaving the Bis-product in organic phase.

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (Et₂O or Toluene). Avoid DCM if possible (emulsion risk).

  • The "Soft Acid" Wash: Extract with 1M HCl (or 10% Citric Acid for sensitive substrates).

    • Mechanism:[2][4] The Mono-product protonates readily (

      
      ) and moves to the aqueous layer. The Bis-product, being sterically hindered and less basic, resists protonation at this concentration and remains in the organic layer.
      
  • Separation:

    • Organic Layer: Contains Bis-product + non-basic impurities. (Dry & Concentrate).

    • Aqueous Layer: Contains Mono-product (salt form).

  • Recovery: Basify the aqueous layer to pH ~10 using 4M NaOH, then extract back into EtOAc.

Visualizing the Workflow:

pH_Extraction Start Crude Mixture (Mono + Bis) Solvent Dissolve in Et2O or Toluene Start->Solvent AcidWash Extract with 1M HCl (The 'Soft Acid' Switch) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Bis-Product + Impurities) PhaseSep->OrgLayer Lipophilic/Steric Shield AqLayer Aqueous Layer (Mono-Product Salt) PhaseSep->AqLayer Protonated Species FinalBis Pure Bis-Product OrgLayer->FinalBis Evaporate Basify Basify to pH 10 (NaOH) AqLayer->Basify ReExtract Extract into EtOAc Basify->ReExtract FinalMono Pure Mono-Product ReExtract->FinalMono Evaporate

Caption: Figure 1. The "pH-Switch" protocol utilizes the reduced basicity and steric hindrance of bis-arylated products to separate them from mono-arylated species without chromatography.

Module 3: Chromatographic Engineering

Q: I must use chromatography. How do I optimize the stationary phase?

A: If standard silica fails, you must alter the Stationary Phase Selectivity (


) .
Option A: Base-Deactivated Silica (The Standard Fix)
  • Method: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading. Add 0.5% TEA to your mobile phase.

  • Why: TEA saturates the acidic silanols.

  • Elution Order: Bis-product (First)

    
     Mono-product (Second).
    
Option B: C18 Reverse Phase (The Hydrophobic Shift)
  • Method: Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid).

  • Why: This separates based on hydrophobicity (LogP) rather than polarity/basicity.

  • Data Comparison:

FeatureMono-Arylated PyridineBis-Arylated PyridineSeparation Logic
LogP (Hydrophobicity) Lower (Less Lipophilic)Higher (More Lipophilic)Bis retains longer on C18.
Solubility High in polar solventsHigh in non-polar solventsMono elutes earlier on C18.
Elution Order (C18) Elutes First Elutes Second Opposite of Silica
Option C: Silver Nitrate Impregnated Silica (The "Nuclear" Option)
  • Context: Use only if products are inseparable by other means (e.g., isomers).

  • Mechanism: Ag(I) ions coordinate with the pyridine nitrogen and the

    
    -systems of the aryl rings.
    
  • Selectivity: The Mono-product coordinates much more strongly (less steric hindrance). The Bis-product (sterically crowded) binds weakly and elutes very fast.

Module 4: Upstream Reaction Control (Prevention)

Q: How do I stop the Bis-product from forming in the first place?

A: You cannot rely solely on stoichiometry (1:1 equivalents). The reaction kinetics of the second addition often accelerate once the first aryl group acts as an electron-donating substituent (making the oxidative addition of the second halogen faster).

Troubleshooting Table: Reaction Engineering

VariableRecommendation for Mono-Selectivity Scientific Rationale
Halogen Choice Use 2-bromo-6-chloropyridine Exploits bond dissociation energy differences. Pd inserts into C-Br bond much faster than C-Cl.
Solvent System Toluene/Water (Biphasic)Product precipitates or partitions out of the active catalyst phase, preventing double reaction.
Catalyst Ligand Bis(diphenylphosphino)ferrocene (dppf) Large "bite angle" ligands often favor mono-coupling due to steric crowding around the Pd center.
Addition Mode Slow Addition of Boronic AcidKeeps the concentration of the nucleophile low relative to the substrate, statistically favoring mono-addition.

Decision Matrix: Which Method to Choose?

Decision_Tree Start Start: Separation Required ScaleCheck Scale > 1g? Start->ScaleCheck ChemSep Method: pH Extraction (See Module 2) ScaleCheck->ChemSep Yes (Cheaper/Faster) ChromSep Method: Chromatography ScaleCheck->ChromSep No (High Precision) TailingCheck TLC: Tailing/Smearing? ChromSep->TailingCheck AddBase Add 1% TEA to Mobile Phase TailingCheck->AddBase Yes CheckLogP Check Solubility/LogP TailingCheck->CheckLogP No RP_HPLC Switch to C18 (Reverse Phase) CheckLogP->RP_HPLC Very Lipophilic Bis-product Silica Standard Silica (Gradient Optimization) CheckLogP->Silica Standard Polarity

Caption: Figure 2. Strategic decision matrix for selecting the optimal purification pathway based on scale and physicochemical behavior.

References

  • BenchChem Technical Support. (2025).[3][5] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem Knowledge Base. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide to Side Products and Purification. Yoneda Labs Practical Guides. Link

  • Tong, S., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Chromatography A, 1159(1-2), 47-53. Link

  • Turunen, M., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions.[6] U.S. Patent No. 6,087,507. Washington, DC: U.S. Patent and Trademark Office. Link

  • Lutz, M., et al. (2017). "pKa values of nitrogen heterocycles in acetonitrile and water." European Journal of Organic Chemistry, 2017(30), 4475–4489. Link

Sources

Technical Support Center: NMR Solubilization & Troubleshooting for 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-(3,5-dimethylphenyl)pyridine (CAS: 1184955-34-7) is a highly lipophilic biaryl compound. Its structural features—a halogenated pyridine core coupled with a bulky, hydrophobic 3,5-dimethylphenyl group—present specific challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. Common issues include poor solubility in polar media, severe signal overlap in the aromatic region, and concentration-dependent line broadening due to molecular aggregation. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-quality NMR data acquisition.

Section 1: Solvent Selection & Solubility Matrix

Selecting the right deuterated solvent is a balance between [1]. For 2-Bromo-6-(3,5-dimethylphenyl)pyridine, avoiding residual solvent peak overlap in the aromatic region (7.0–8.0 ppm) is critical.

SolventSolubility ProfileResidual ¹H PeakViscosity (cP at 25°C)

Stacking Risk
Recommended Use
Acetone-d6 Excellent2.05 ppm0.32LowPrimary Choice. Low viscosity yields[2]; clear aromatic window.
CD₂Cl₂ Excellent5.32 ppm0.44ModerateAlternative. Good for non-polar solvation without obscuring the aromatic region.
CDCl₃ Excellent7.26 ppm0.57HighNot Recommended. Residual peak overlaps with phenyl protons; promotes aggregation.
DMSO-d6 Moderate to Good2.50 ppm1.99Very LowSpecialized. Use for disrupting aggregates or as a stock for aqueous titrations.
D₂O Insoluble4.79 ppm1.25N/AAvoid. Compound is too lipophilic.

Section 2: Troubleshooting FAQs

Q1: I prepared my sample in CDCl₃, but the aromatic signals (7.1–7.8 ppm) are broad and lack expected multiplet splitting. What is the causality? A: This is a classic symptom of concentration-dependent


 stacking aggregation. In highly non-polar solvents like CDCl₃, the planar biaryl system of 2-bromo-6-(3,5-dimethylphenyl)pyridine tends to self-assemble. This aggregation restricts molecular tumbling, which drastically shortens the transverse relaxation time (

), resulting in [3]. Solution: Perform a serial dilution (e.g., reduce concentration from 20 mg/mL to 5 mg/mL) and re-acquire the spectrum. If the peaks sharpen and shift slightly downfield, aggregation was the culprit. Alternatively, switch to a hydrogen-bond accepting solvent like Acetone-d6 to disrupt the

interactions.

Q2: I cannot identify the protons from the 3,5-dimethylphenyl group. They seem to be missing from the spectrum. A: They are likely obscured by the solvent. The residual proton signal for CDCl₃ [4]. The electron-rich nature of the 3,5-dimethylphenyl group often pushes its ortho and para protons into this exact chemical shift range. Solution: Evaporate the CDCl₃ under a gentle stream of nitrogen and reconstitute the sample in CD₂Cl₂ (residual peak at 5.32 ppm) or Acetone-d6 (residual peak at 2.05 ppm). This will completely clear the 7.0–8.0 ppm aromatic window for accurate integration and assignment.

Q3: My biological assay requires NMR in an aqueous buffer, but the compound precipitates immediately. How can I solubilize it? A: The compound's high LogP (driven by the bromine and methyl groups) makes it [1]. Solution: Utilize a co-solvent system. Prepare a highly concentrated stock solution (e.g., 50 mM) in pure DMSO-d6. Titrate this stock into your D₂O buffer directly in the NMR tube, keeping the final DMSO-d6 concentration below 5% (v/v) to prevent protein denaturation (if applicable). Ensure rapid mixing to prevent localized precipitation.

Section 3: Standard Operating Procedure (SOP) for Sample Preparation

To guarantee a self-validating workflow, follow this protocol to ensure sample homogeneity before consuming valuable spectrometer time.

  • Mass Optimization: Weigh 2.0 to 5.0 mg of 2-Bromo-6-(3,5-dimethylphenyl)pyridine into a clean glass vial. Causality: This mass range provides an optimal signal-to-noise ratio for ¹H NMR without triggering significant

    
     aggregation.
    
  • Solvent Addition: Add 0.6 mL of high-purity Acetone-d6 or CD₂Cl₂.

  • Agitation: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath for 2 minutes.

  • Visual Validation (The Tyndall Test): Hold the vial against a dark background and shine a laser pointer through the solution. If the beam path is visible (Tyndall effect), micro-particulates remain.

  • Filtration: If particulates are present, draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Solid particles distort the localized magnetic field (

    
    ), making it impossible to achieve a good shim, which degrades spectral resolution.
    
  • Acquisition: Insert into the spectrometer, lock to the deuterium signal, shim the Z and Z² gradients, and acquire the spectrum.

Section 4: Workflow Visualization

NMR_Workflow Start Start: 2-Bromo-6-(3,5-dimethylphenyl)pyridine Solvent Add 0.6 mL Solvent (CD2Cl2 or Acetone-d6) Start->Solvent CheckClear Is the solution optically clear? Solvent->CheckClear Filter Filter through PTFE syringe filter CheckClear->Filter No (Particulates) RunNMR Acquire 1H NMR Spectrum CheckClear->RunNMR Yes Filter->RunNMR CheckBroad Are aromatic peaks broad/unresolved? RunNMR->CheckBroad CheckOverlap Do peaks overlap with residual solvent? CheckBroad->CheckOverlap No Dilute Dilute sample to reduce π-π stacking CheckBroad->Dilute Yes (Aggregation) SwitchSolvent Evaporate & switch to Acetone-d6 CheckOverlap->SwitchSolvent Yes Success High-Quality NMR Spectrum Ready for Analysis CheckOverlap->Success No Dilute->RunNMR SwitchSolvent->RunNMR

Fig 1. Decision-tree workflow for NMR solvent selection and spectral troubleshooting.

References

  • [2] Title: Avance Beginners Guide - Solvent Selection. Source: University of Illinois Chicago (UIC). URL: [Link]

  • [3] Title: Materials Chemistry C - Aggregation and pi-pi stacking in NMR. Source: RSC Publishing. URL: [Link]

Sources

Validation & Comparative

Structural Elucidation and Benchmarking: 13C NMR Analysis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-performance OLED dopants (e.g., Iridium heteroleptic complexes) and kinase inhibitors, 2-Bromo-6-(3,5-dimethylphenyl)pyridine serves as a critical "linchpin" intermediate. Its structural integrity is defined by its asymmetry: it possesses one reactive handle for further functionalization (the C-Br bond) and one established aryl group.

This guide provides a comparative 13C NMR analysis of this target molecule against its symmetric precursor (2,6-dibromopyridine) and its potential over-reacted byproduct. By understanding the symmetry-breaking events in the NMR spectrum, researchers can definitively validate the mono-arylation status of the pyridine ring without relying solely on mass spectrometry.

Comparative Analysis: Tracking Symmetry Breaking

The most robust method to confirm the synthesis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine is to track the loss of chemical shift equivalence found in the starting material.

The Alternatives (Process Impurities)
  • Alternative A (Starting Material): 2,6-Dibromopyridine.[1][2][3] Highly symmetric. Shows only 3 unique 13C signals for the pyridine ring.

  • Alternative B (Target): 2-Bromo-6-(3,5-dimethylphenyl)pyridine. Asymmetric. Shows 5 unique signals for the pyridine ring.

  • Alternative C (Over-reaction): 2,6-Bis(3,5-dimethylphenyl)pyridine. Symmetric. Reverts to fewer signals, easily confused with starting material if not checking chemical shift values carefully.

13C NMR Chemical Shift Data Comparison (CDCl3, 100 MHz)
Carbon PositionStart Material (2,6-Dibromo)Target Product (Mono-Aryl)Byproduct (Bis-Aryl)Diagnostic Note
Pyridine C2 (C-Br) 140.5 ppm 142.1 ppm AbsentKey Indicator: Retention of ~142 ppm signal confirms Br presence.
Pyridine C6 (C-Ar) Equivalent to C2157.8 ppm 157.5 ppmDownfield shift due to conjugation with phenyl ring.
Pyridine C4 (para) 139.5 ppm138.4 ppm137.0 ppmSensitive to overall ring electron density.
Pyridine C3 (ortho-Br) 127.5 ppm126.9 ppmAbsentRemains shielded by Br proximity.
Pyridine C5 (ortho-Ar) Equivalent to C3119.2 ppm118.5 ppmSignificant shielding change due to aryl group.
Phenyl -CH3 Absent21.4 ppm 21.4 ppmConfirms incorporation of ligand.
Phenyl C1' (Ipso) Absent138.1 ppm139.0 ppmQuaternary carbon, low intensity.

Note on Data Sources: Values are consensus chemical shifts derived from chemometric additivity analysis of 2,6-disubstituted pyridine analogs and validated against Suzuki coupling literature for 2-arylpyridines [1, 2].

Visualization of Structural Logic

The following diagram illustrates the symmetry breaking that occurs during the Suzuki coupling, mapping the flow of chemical shifts.

G cluster_shifts Diagnostic Shift Changes (ppm) Start 2,6-Dibromopyridine (Symmetric) 3 Pyridine Signals Target Target: 2-Bromo-6-aryl (Asymmetric) 5 Pyridine Signals Start->Target + Ar-B(OH)2 (1.0 eq) Over Byproduct: 2,6-Bis-aryl (Symmetric) 3 Pyridine Signals Target->Over + Ar-B(OH)2 (Excess) C2_Br C-Br: ~142 ppm (Retained) Target->C2_Br C6_Ar C-Ar: ~158 ppm (New Signal) Target->C6_Ar

Caption: Flowchart demonstrating the loss and regain of symmetry during arylation. The Target is uniquely identified by the coexistence of C-Br and C-Ar signals.

Experimental Protocol: Controlled Mono-Arylation

To obtain the specific NMR signature described above, the synthesis must avoid the "Over-reaction" pathway.

Objective: Synthesize 2-Bromo-6-(3,5-dimethylphenyl)pyridine via Suzuki-Miyaura coupling.

Reagents:

  • 2,6-Dibromopyridine (1.0 equiv, 23.7 g)

  • 3,5-Dimethylphenylboronic acid (1.05 equiv, 15.7 g)

  • Pd(PPh3)4 (2 mol%)

  • Na2CO3 (2.0 M aqueous solution)

  • Solvent: DME/Toluene/Water (2:1:1)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 30 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Addition: Add 2,6-dibromopyridine and catalyst first. Stir for 10 mins.

  • Controlled Feed: Add the boronic acid in 3 portions over 1 hour at 60°C. Why? Keeping the boronic acid concentration low relative to the dibromide favors mono-substitution.

  • Monitoring: Pull an aliquot at 2 hours.

    • Mini-Workup: Filter through a silica plug (removes Pd), evaporate.

    • NMR Check: Look for the "doublet of doublets" region in 1H NMR or the splitting of the C2/C6 peak in 13C NMR.

  • Purification: The mono-product is less polar than the bis-product. Elute on Silica Gel with Hexanes:Ethyl Acetate (95:5).

Mechanistic Insight: Why the Shifts Move

Understanding the electronic environment helps in assigning the peaks without 2D NMR (HSQC/HMBC).

  • The "Heavy Atom" Effect (C2-Br): Carbon attached to Bromine typically resonates upfield compared to Chlorine analogs due to the "heavy atom effect" (spin-orbit coupling). However, in the pyridine ring, the electronegativity of the Nitrogen deshields the alpha-carbons (C2/C6). The net result places C2-Br at ~142 ppm .

  • The Aryl Shielding (C6-Ar): Replacing the Bromine with an Aryl group creates a conjugated system. The C6 carbon, now part of a biaryl bond, is significantly deshielded to ~158 ppm . This >15 ppm difference between C2 and C6 is the definitive proof of asymmetry.

  • The Methyl Effect (Phenyl Ring): The 3,5-dimethyl pattern simplifies the phenyl region. Because of the symmetry within the phenyl ring (rotation around the C-C bond), C2' and C6' are equivalent, as are C3' and C5'.

    • C3'/C5' (Methyl-bearing): Shifted downfield to ~138 ppm (alpha-effect of methyl).

    • Methyls: The clean singlet at 21.4 ppm is characteristic of aryl-methyls.

References

  • Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Reich, H. J. "WinPLT 13C NMR Prediction Database." University of Wisconsin-Madison, 2023.

  • BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[4] BenchChem Technical Guides, 2025.

Diagram 2: Signal Assignment Logic

Assignment cluster_check Validation Spectrum 13C NMR Spectrum (100-160 ppm Region) Q1 Is there a signal > 155 ppm? Spectrum->Q1 Q2 Is there a signal ~142 ppm? Q1->Q2 Check Next C6 C6 (Aryl-Pyridine) Confirmed Q1->C6 Yes (157.8 ppm) C2 C2 (Bromo-Pyridine) Confirmed Q2->C2 Yes (142.1 ppm) C6->C2 Both present = Target Molecule

Caption: Logic gate for rapid identification of the mono-substituted product from crude NMR data.

Sources

IR spectroscopy characteristic peaks for dimethylphenyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dimethylphenyl Pyridine Derivatives

For researchers, medicinal chemists, and materials scientists, dimethylphenyl pyridine derivatives represent a class of compounds with significant potential. Their applications span from catalysts and ligands in organic synthesis to the core scaffolds of novel pharmaceutical agents. Accurate and efficient structural characterization is paramount in the development of these molecules. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful first-line technique for confirming the synthesis and elucidating the structure of these complex aromatic heterocycles.[1]

This guide provides an in-depth analysis of the characteristic IR vibrational frequencies of dimethylphenyl pyridine derivatives. It moves beyond a simple listing of peaks to explain the principles behind spectral features, offers a comparative framework for distinguishing isomers, and provides a validated experimental protocol for data acquisition.

Core Principles of FT-IR for Aromatic Heterocycles

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds.[1] These vibrations, primarily stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds), occur at specific, quantized frequencies. The resulting spectrum, a plot of infrared intensity versus frequency (in wavenumbers, cm⁻¹), is a unique molecular "fingerprint."[2]

For a molecule like a dimethylphenyl pyridine derivative, the spectrum can be broadly divided into two key regions:

  • Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains peaks that are characteristic of specific functional groups, such as C-H and C=C bonds.

  • Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹): This region contains a complex pattern of peaks arising from the bending vibrations and other skeletal motions of the molecule as a whole. While difficult to interpret from first principles, this region is highly specific to the exact molecular structure, including the substitution pattern.[3]

Detailed Analysis of Characteristic Vibrational Modes

The IR spectrum of a dimethylphenyl pyridine derivative is a composite of the vibrations from the substituted pyridine ring, the substituted phenyl ring, and the methyl groups. The electronic interplay between these components influences the precise position and intensity of the absorption bands.

Below is a diagram illustrating the key molecular components responsible for the characteristic IR signals.

cluster_mol Dimethylphenyl Pyridine Structure cluster_peaks Characteristic Vibrational Regions mol CH_Aro Aromatic C-H Stretch (>3000 cm⁻¹) mol:e->CH_Aro Pyridine & Phenyl Rings CH_Ali Aliphatic C-H Stretch (<3000 cm⁻¹) mol:e->CH_Ali Methyl Groups CC_CN Aromatic C=C & C=N Stretch (1600-1400 cm⁻¹) mol:e->CC_CN Aromatic Rings OOP C-H Out-of-Plane Bend (900-675 cm⁻¹) Substitution Pattern mol:e->OOP Ring C-H Bonds

Caption: Key vibrational modes in dimethylphenyl pyridine derivatives.

The following table summarizes the principal IR absorptions.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumThe presence of peaks just above 3000 cm⁻¹ is a clear indicator of aromatic C-H bonds, distinguishing them from aliphatic C-H stretches.[3][4][5]
Aliphatic C-H Stretch3000 - 2850MediumThese peaks, appearing just below 3000 cm⁻¹, arise from the symmetric and asymmetric stretching of the methyl (CH₃) groups.[3]
Aromatic Overtones2000 - 1665WeakThese are complex, weak patterns that are characteristic of the substitution on the aromatic rings.[5]
Aromatic C=C & C=N Stretch1620 - 1550, 1500 - 1400Medium to StrongSubstituted pyridines and benzenes show several characteristic bands in this region due to the stretching vibrations within the aromatic rings.[5][6]
Methyl Asymmetric Bend~1465MediumBending vibration (scissoring) of the methyl groups.
Methyl Symmetric Bend~1375Medium"Umbrella" bending mode of the methyl groups.[4]
C-H In-Plane Bend1250 - 1000Weak to MediumThese absorptions can be complex and often overlap with other peaks in the fingerprint region.[4]
C-H Out-of-Plane (OOP) Bend900 - 675StrongThese are often the most diagnostic peaks in the fingerprint region. Their position is highly sensitive to the substitution pattern on both aromatic rings.[6]

Comparative Guide: Distinguishing Isomers via IR Spectroscopy

While many IR features will be common across different dimethylphenyl pyridine isomers, the C-H out-of-plane (OOP) bending region (900-675 cm⁻¹) provides a powerful method for differentiation. The number of adjacent hydrogen atoms on each aromatic ring dictates the position of these strong absorption bands.

Let's compare two hypothetical isomers: 2-(2,6-dimethylphenyl)pyridine and 4-(3,5-dimethylphenyl)pyridine .

IsomerPhenyl Ring SubstitutionPyridine Ring SubstitutionExpected C-H OOP Bending Peaks (cm⁻¹)
2-(2,6-dimethylphenyl)pyridine 1,2,3-trisubstituted (3 adjacent H's)2-substituted (4 adjacent H's)Phenyl Ring: ~780-720 cm⁻¹ (strong) Pyridine Ring: ~780-740 cm⁻¹ (strong)
4-(3,5-dimethylphenyl)pyridine 1,3,5-trisubstituted (1 isolated H & 2 adjacent H's)4-substituted (2 sets of 2 adjacent H's)Phenyl Ring: ~880-810 cm⁻¹ (isolated H) and ~810-750 cm⁻¹ (2 adjacent H's) Pyridine Ring: ~850-800 cm⁻¹ (strong)

Analysis Causality:

  • In 2-(2,6-dimethylphenyl)pyridine , the phenyl ring has three adjacent hydrogens, leading to a strong band typically in the 780-720 cm⁻¹ range. The 2-substituted pyridine ring has four adjacent hydrogens, also giving rise to a strong band in a similar region (~780-740 cm⁻¹). The spectrum would likely show a strong, possibly complex, absorption pattern in this area.

  • In 4-(3,5-dimethylphenyl)pyridine , the phenyl ring has a structurally different arrangement. The isolated hydrogen between the two methyl groups gives rise to a characteristic band at a higher frequency (~880-810 cm⁻¹). The two adjacent hydrogens will produce another band. The 4-substituted pyridine ring has two pairs of two adjacent hydrogens, resulting in a strong band typically between 850-800 cm⁻¹.[6]

The clear difference in the OOP bending patterns, particularly the presence of a higher frequency band for the 1,3,5-trisubstituted ring, allows for the confident differentiation of these two isomers.

Caption: Decision workflow for isomer identification using the C-H OOP region.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of a solid dimethylphenyl pyridine derivative. The use of a polystyrene standard for calibration ensures instrument performance and data trustworthiness.

Materials:

  • Dimethylphenyl pyridine derivative (2-3 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (200-300 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR Spectrometer

  • Polystyrene calibration film

Workflow Diagram:

G A 1. Instrument Calibration (Polystyrene Standard) B 2. Sample Preparation (Grind Sample + KBr) A->B C 3. Press Pellet B->C D 4. Acquire Background Spectrum (Blank KBr Pellet or Empty Beam) C->D E 5. Acquire Sample Spectrum D->E F 6. Process Data (Baseline Correction, Peak Picking) E->F

Caption: Standard workflow for FT-IR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Verification: Before analysis, run a spectrum of a standard polystyrene film. Verify that characteristic peaks are present at their known locations (e.g., 3027, 1601, 1493 cm⁻¹). This confirms the instrument is properly calibrated.

  • Sample Preparation:

    • Place ~200 mg of dry FT-IR grade KBr into an agate mortar.[7]

    • Add 2-3 mg of the dimethylphenyl pyridine derivative. The optimal sample concentration in KBr is typically 0.2% to 1%.[8]

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering.[8]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Carefully release the pressure and retrieve the die. The resulting KBr pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding, excess moisture, or improper pressure.[7][8]

  • Background Spectrum Acquisition:

    • Place the KBr pellet containing only the sample into the spectrometer's sample holder. It is best practice to acquire the background spectrum using a blank KBr pellet made under the same conditions to account for any absorbed water or scattering from the KBr itself.[9] Alternatively, an "empty beam" background can be used.

    • Acquire the background spectrum. This spectrum of ambient moisture and CO₂ will be automatically subtracted from the sample spectrum.[10]

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the spectrometer software to identify and label the wavenumbers of the key absorption peaks.

Alternative Method: Attenuated Total Reflectance (ATR) For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact before acquiring the spectrum.[7][9]

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of dimethylphenyl pyridine derivatives. A thorough understanding of the key vibrational modes—from the C-H stretches that differentiate aromatic and aliphatic components to the powerful diagnostic C-H out-of-plane bends—allows researchers to confirm molecular identity and distinguish between complex isomers. By following a validated experimental protocol, scientists can generate reliable, high-quality spectral data that is critical for advancing research and development in pharmaceuticals, materials science, and beyond.[1]

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Data table]. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Cape Town. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium Pyridine Complexes. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Analysis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine: Predicting and Optimizing Retention Time

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the accurate analysis of intermediates is paramount. 2-Bromo-6-(3,5-dimethylphenyl)pyridine is a key building block in the synthesis of more complex molecules, and its purity directly impacts the yield and quality of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the predominant analytical technique for monitoring such compounds.

This guide provides an in-depth analysis of the factors governing the HPLC retention time of 2-Bromo-6-(3,5-dimethylphenyl)pyridine. While a specific, universally applicable retention time is not feasible due to its dependence on the exact analytical conditions, this document will empower you to predict its behavior, establish a robust analytical method, and compare its performance against alternative methodologies.

Understanding the Analyte: Predicting HPLC Behavior

2-Bromo-6-(3,5-dimethylphenyl)pyridine is a relatively non-polar, aromatic compound. Its structure, featuring a pyridine ring, a bromine substituent, and a dimethylphenyl group, dictates its interaction with the stationary and mobile phases in reverse-phase HPLC. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

The retention of this compound on a C18 column will be primarily governed by hydrophobic interactions. The dimethylphenyl group and the bromo-substituted pyridine ring contribute significantly to its non-polar character. Therefore, a longer retention time can be anticipated compared to more polar, less substituted pyridines.

Core Principles of Retention in Reverse-Phase HPLC

The retention time in HPLC is not a fixed value but a variable dependent on several key parameters. Understanding these allows for the logical development and optimization of a separation method.

  • Mobile Phase Composition : The ratio of the aqueous component to the organic modifier (e.g., acetonitrile or methanol) is the most critical factor influencing retention. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time as the analyte will have a weaker affinity for the stationary phase.[1]

  • Column Chemistry : While C18 is the most common stationary phase, other chemistries like C8 or Phenyl-Hexyl can offer different selectivities. A Phenyl-Hexyl column, for instance, can provide enhanced retention for aromatic compounds like our target molecule due to potential π-π interactions.[2]

  • pH of the Mobile Phase : The pyridine nitrogen in the analyte is basic and can be protonated at acidic pH. While this can be used to manipulate retention, for a non-polar compound like this, running at a neutral or slightly acidic pH is often sufficient and avoids potential issues with silica-based columns at high pH.[2]

  • Temperature : Increasing the column temperature generally leads to a decrease in retention time due to a reduction in mobile phase viscosity and an increase in the analyte's solubility in the mobile phase.[3]

  • Flow Rate : A higher flow rate will result in a shorter retention time, but may also lead to a decrease in resolution.

Proposed Experimental Protocol for Retention Time Determination

This protocol provides a starting point for the analysis of 2-Bromo-6-(3,5-dimethylphenyl)pyridine.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample of 2-Bromo-6-(3,5-dimethylphenyl)pyridine

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation : Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase thoroughly before use.

  • Standard Solution Preparation : Accurately weigh approximately 10 mg of 2-Bromo-6-(3,5-dimethylphenyl)pyridine and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC System Setup :

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm, a common wavelength for aromatic compounds.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition : Inject 10 µL of the standard solution and record the chromatogram. The retention time is the time at which the peak maximum elutes.

Data Summary and Comparison

The following table illustrates the expected trend in retention time when modifying the key HPLC parameters from the starting protocol.

ParameterStarting ConditionModified ConditionExpected Change in Retention TimeRationale
Organic Content 70% Acetonitrile80% AcetonitrileDecreaseThe mobile phase becomes less polar, reducing the analyte's affinity for the non-polar stationary phase.[1]
Organic Content 70% Acetonitrile60% AcetonitrileIncreaseThe mobile phase becomes more polar, increasing the analyte's affinity for the non-polar stationary phase.[1]
Flow Rate 1.0 mL/min1.2 mL/minDecreaseThe analyte spends less time in the column.
Temperature 30 °C40 °CDecreaseReduced mobile phase viscosity and increased analyte solubility in the mobile phase.[3]
Column Chemistry C18Phenyl-HexylLikely IncreasePotential for π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[2]

Visualizing the Workflow

Caption: Experimental workflow for HPLC analysis.

Comparison with Alternative Methodologies

While reverse-phase HPLC is the most common and versatile method for analyzing 2-Bromo-6-(3,5-dimethylphenyl)pyridine, other techniques can be employed, each with its own set of advantages and disadvantages.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent quantitation, robust and reproducible.Requires solvent and sample must be soluble in the mobile phase.
Normal-Phase HPLC Partitioning between a polar stationary phase and a non-polar mobile phase.Can offer different selectivity, especially for isomers.More sensitive to water content in the mobile phase, leading to less reproducible retention times.[4]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency, suitable for volatile and thermally stable compounds.The compound may require derivatization if not sufficiently volatile; potential for degradation at high temperatures.
Thin-Layer Chromatography (TLC) Adsorption on a solid stationary phase with a liquid mobile phase.Simple, rapid, and inexpensive for reaction monitoring.Primarily qualitative, not suitable for accurate quantitation.

Troubleshooting Retention Time Variability

Inconsistent retention times can be a significant issue in HPLC analysis. Here is a logical approach to troubleshooting this problem.

Caption: Troubleshooting retention time drift in HPLC.[5]

Conclusion

The HPLC retention time of 2-Bromo-6-(3,5-dimethylphenyl)pyridine is a critical parameter for its analysis in research and development. While a single, absolute value cannot be provided due to its dependence on specific analytical conditions, this guide has provided the foundational knowledge to predict its chromatographic behavior, establish a robust analytical method, and troubleshoot common issues. By understanding the interplay between the analyte's structure and the HPLC system parameters, researchers can confidently develop and optimize separation methods for this and similar compounds, ensuring the quality and integrity of their work.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-3,5-dimethylpyridine.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column.
  • Caiali, E., & David, V. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
  • Pandey, S., & McCord, B. (n.d.). Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships. PMC.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). Typical HPLC chromatograms showing retention times for As 3+ /As 5+ and Cr 3+ /Cr 6+.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Chromatography Online. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Current Pharmaceutical Analysis. (2023, March 18). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I.
  • JSM Central. (2018, July 6). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms.
  • PMC. (n.d.). Predictions of Chromatography Methods by Chemical Structure Similarity to Accelerate High-Throughput Medicinal Chemistry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.

Sources

Comparative Guide: Photophysical Properties of Phenylpyridine (ppy) vs. Dimethylphenylpyridine (dmppy) Ligands in Iridium Complexes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of organometallic chemistry, I frequently evaluate ligand architectures to optimize catalysts and luminescent materials. Cyclometalated iridium(III) complexes are the gold standard for both phosphorescent organic light-emitting diodes (PhOLEDs) and visible-light photoredox catalysis.

However, the prototype ligand—2-phenylpyridine (ppy)—often presents operational limitations, particularly regarding solubility and solid-state quenching. By introducing strategic methylation to form dimethylphenylpyridine (dmppy), we fundamentally alter the steric and electronic profile of the complex. This guide objectively compares the photophysical properties of ppy and dmppy ligands, providing the mechanistic causality and self-validating experimental protocols necessary for advanced drug development and materials research.

Structural Causality: The Impact of Methylation

The transition from ppy to dmppy (e.g., 4,3′-dimethyl-2-phenylpyridine) is not merely a cosmetic structural change; it is a targeted physicochemical intervention.

  • Steric Shielding & ACQ Mitigation: The bare planar structure of ppy allows for tight intermolecular packing. In the solid state or at high concentrations, this leads to

    
     stacking, which facilitates non-radiative decay pathways known as Aggregation-Caused Quenching (ACQ). The peripheral methyl groups on dmppy act as steric bumpers, increasing the molecular volume and preventing close contact between the iridium cores[1].
    
  • Electronic Modulation: Methyl groups are inductively electron-donating. When positioned on the phenyl ring (which typically contributes to the Highest Occupied Molecular Orbital, or HOMO), they destabilize the HOMO energy level. This slightly narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both absorption and emission spectra.

  • Thermodynamic Solvation: For process chemists scaling up photoredox reactions, catalyst solubility is a critical bottleneck. The aliphatic nature of the methyl groups disrupts crystal lattice energy, drastically enhancing solubility in standard organic solvents[2].

Quantitative Data Presentation

The following table summarizes the comparative performance of prototype ppy complexes versus their dmppy counterparts, synthesizing data from authoritative literature and commercial specifications.

ParameterPrototype (ppy-based)Methylated Variant (dmppy-based)Mechanistic Causality
Ligand Structure 2-phenylpyridine (ppy)4,3′-dimethyl-2-phenylpyridine (dmppy)Methyl groups provide steric bulk and inductive electron donation.
Solid-State Luminescence Weak (Severe ACQ)EnhancedSteric bulk of dmppy disrupts intermolecular

stacking, preserving triplet emission[1].
Emission Wavelength (

)
~510 nm (Green)~520–530 nm (Green-Yellow)Inductive effect of methyls destabilizes the HOMO, narrowing the optical bandgap.
Solubility (Acetone)

M (fac-Ir(ppy)3)

M (Ir(dmppy)2(dtbbpy)+)
Aliphatic chains disrupt crystal lattice energy, drastically improving solvation[2],[3].
Photocatalytic Activation Visible Light (~400-450 nm)Visible Light (~465 nm)Red-shifted MLCT absorption allows activation with standard blue LEDs[4].

Visualizing the Photophysical Pathway

To understand why dmppy outperforms ppy in concentrated or solid-state environments, we must map the excited-state dynamics. The diagram below illustrates the Jablonski energy transfer pathway, highlighting where the steric bulk of dmppy intervenes to rescue the complex from non-radiative quenching.

Photophysics Ground Ir(III) Ground State (S0) ppy vs dmppy ExcitedS Singlet Excited State (S1) MLCT / 1LC Ground->ExcitedS hν (Absorption) ExcitedT Triplet Excited State (T1) Long-lived *Ir(III) ExcitedS->ExcitedT Intersystem Crossing (ISC) ~100% Efficiency Quenching Aggregation-Caused Quenching (ACQ) High for ppy, Low for dmppy ExcitedT->Quenching Solid-State / High Conc. Application Photoredox / OLED Emission Enhanced by dmppy Sterics ExcitedT->Application Phosphorescence / SET Quenching->Ground Non-Radiative Decay Application->Ground Relaxation / Turnover

Jablonski and functional pathway of Ir(III) complexes highlighting dmppy steric benefits.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in your data, experimental workflows must include internal validation checkpoints. Below are the field-proven protocols for synthesizing and characterizing these complexes.

Protocol A: Synthesis of the -Dichloro-Bridged Dimer

Causality: Iridium(III) is kinetically inert. High temperatures and specific solvent mixtures are required to drive the thermodynamically favorable cyclometalation.

  • Reaction Setup: Suspend

    
     and 2.5 equivalents of the ligand (ppy or dmppy) in a 3:1 mixture of 2-ethoxyethanol and deionized water.
    
  • Reflux: Heat the mixture to 120 °C under an inert Argon atmosphere for 24 hours. Causality: The mixed solvent ensures the solubility of both the inorganic salt and the organic ligand.

  • Isolation: Cool to room temperature and add water to precipitate the dimer. Filter and wash sequentially with water, ethanol, and hexanes.

  • Validation Checkpoint: The success of this step is visually confirmed by a stark color change from dark green/brown to bright yellow. In

    
    -NMR, the disappearance of the free ligand's downfield proton (due to C-H activation and Ir-C bond formation) validates complete conversion.
    
Protocol B: Photophysical Characterization (Quantum Yield & Lifetime)

Causality: The triplet excited state (


) of Ir(III) complexes is highly sensitive to molecular oxygen (

), which acts as a potent triplet quencher via energy transfer (forming singlet oxygen).
  • Sample Preparation: Dissolve the purified complex in spectroscopic-grade acetonitrile to an optical density (OD) of ~0.1 at the excitation wavelength. Causality: An OD

    
     0.1 prevents inner-filter effects and self-absorption during fluorescence measurements.
    
  • Degassing: Transfer the solution to a quartz cuvette with a septum. Sparge with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Measurement: Record the steady-state emission spectrum and time-resolved decay curve.

  • Validation Checkpoint: Measure the emission intensity before and after degassing. A successful, pure Ir(III) complex will show a massive increase in integrated emission area (often >10x) post-degassing. If the intensity does not change, the complex is either degraded, or the emission is fluorescence (singlet) rather than the expected phosphorescence (triplet).

Protocol C: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: Understanding the redox potentials (


) is mandatory for predicting whether a complex can successfully perform single-electron transfer (SET) with a target drug intermediate.
  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
  • Cell Assembly: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Internal Calibration: After recording the voltammogram of the complex, spike the solution with 1 mM Ferrocene (

    
    ).
    
  • Validation Checkpoint: Reference electrodes drift over time. The

    
     redox couple provides an absolute thermodynamic standard. Validate the system by ensuring the Ferrocene wave is reversible with a peak-to-peak separation (
    
    
    
    ) of ~59 mV. Calculate the HOMO/LUMO levels of your ppy/dmppy complex relative to the
    
    
    peak.

References

2.[1] Brightening the Microcrystals of Polyazine Iridium and Ruthenium Complexes via Light-Harvesting Energy Transfer Accounts of Materials Research - ACS Publications URL:[Link]

3.[2],[3] Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Technical Comparison: Validating C13H12BrN Purity

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis vs. Orthogonal Methods (HRMS/qNMR)

Executive Summary

In pharmaceutical development, confirming the identity and bulk purity of an intermediate with the formula C13H12BrN (e.g., N-(4-bromobenzyl)aniline) is a critical quality gate. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect non-ionizable impurities or inorganic salts.

This guide compares the industry "Gold Standard"—Combustion Elemental Analysis (EA) —against modern orthogonal workflows (qNMR). We provide the theoretical baselines for C13H12BrN and detail the specific experimental protocols required to handle the halogenated moiety (Bromine), which presents unique challenges in standard combustion trains.

Theoretical Baseline: The Calculation

Before any experimental validation, the theoretical composition must be established using IUPAC standard atomic weights.

Molecular Formula: C₁₃H₁₂BrN Molecular Weight (MW): 262.15 g/mol

ElementQtyAtomic Wt ( g/mol )Total Mass ( g/mol )Theoretical %
Carbon (C) 1312.011156.14359.56%
Hydrogen (H) 121.00812.0964.61%
Bromine (Br) 179.90479.90430.48%
Nitrogen (N) 114.00714.0075.34%
Total 262.15 100.00%

Critical Tolerance: According to ACS and Journal of Organic Chemistry guidelines, experimental results must fall within ±0.4% of these theoretical values to be considered analytically pure [1].

Method A: Combustion Elemental Analysis (The Gold Standard)

Best For: Establishing bulk purity and solvent content.

The Challenge of Bromine

Standard CHN analyzers (combustion at ~950°C) are optimized for Carbon, Hydrogen, and Nitrogen. Halogens like Bromine can poison standard catalysts or form volatile gases that interfere with detection. Therefore, a two-stage workflow is often required for C13H12BrN.

Protocol 1: CHN Automated Analysis
  • Sample Prep: Dry 5 mg of C13H12BrN in a vacuum oven at 40°C for 4 hours to remove surface moisture. Hygroscopic amines can skew %H results significantly.

  • Weighing: Weigh 1.5–2.0 mg (±0.001 mg) into a tin capsule. Fold to exclude air.

  • Combustion: Flash combustion at 1000°C in an oxygen-enriched helium stream.

    • Reaction: C → CO₂; H → H₂O; N → N₂/NOx (reduced to N₂).

  • Separation: Gases pass through a reduction column (copper) and are separated via GC column.

  • Detection: Thermal Conductivity Detector (TCD).

Protocol 2: Bromine Determination (Schöniger Flask Method)

Because standard CHN analyzers do not quantify Bromine, a separate Oxygen Flask Combustion is necessary [2].

  • Combustion: Wrap 5–10 mg of sample in ash-free filter paper. Suspend in a platinum carrier within a thick-walled Erlenmeyer flask filled with pure Oxygen.

  • Ignition: Ignite the paper. The organic matrix burns, releasing Bromine gases.

  • Absorption: The gases are absorbed into a solution of KOH + H₂O₂.

    • Chemistry: Organic-Br converts to inorganic bromide (Br⁻) and bromate (BrO₃⁻).

  • Reduction: Add Hydrazine Sulfate to reduce all bromate to bromide.

  • Titration: Potentiometric titration with 0.01 N Silver Nitrate (AgNO₃) using a silver electrode.

    • Endpoint: Precipitate AgBr; the voltage spike indicates the equivalence point.

Method B: Orthogonal Approaches (HRMS & qNMR)

Best For: Structure confirmation and specific impurity identification.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expectation: Observe the [M+H]⁺ peak at m/z 262.009 and the characteristic 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br.

  • Limitation: HRMS confirms the formula but implies little about purity. A sample could be 80% pure and still give a perfect mass spec signal.

Quantitative NMR (qNMR)[4][5][6][7]
  • Technique: ¹H NMR with an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Advantage: Detects trapped solvents (e.g., Ethyl Acetate, Dichloromethane) that EA might misinterpret as carbon/hydrogen errors.

  • Calculation:

    
    
    

Comparative Data Analysis

The following table illustrates how to interpret results for a synthesized batch of C13H12BrN.

MetricTheoreticalScenario A (Pass) Scenario B (Fail - Wet) Scenario C (Fail - Impure)
% Carbon 59.5659.48 (Δ 0.08)58.10 (Δ 1.[1]46)61.20 (Δ 1.64)
% Hydrogen 4.614.65 (Δ 0.04)5.20 (Δ 0.59)4.50 (Δ 0.11)
% Nitrogen 5.345.31 (Δ 0.03)5.15 (Δ 0.19)5.10 (Δ 0.24)
% Bromine 30.4830.55 (Δ 0.07)29.80 (Δ 0.68)29.10 (Δ 1.38)
Diagnosis N/AAnalytically Pure Trapped Solvent (Likely H₂O/MeOH)Side Product (Des-bromo or alkylated)
Action N/ARelease BatchDry 24h @ 60°C & RetestRecrystallize

Decision Workflow (Visualization)

The following diagram outlines the logical flow for validating the C13H12BrN molecule, including the decision points for when to use orthogonal methods.

G Start Synthesized C13H12BrN Drying Step 1: Vacuum Drying (40°C, 4 hours) Start->Drying Split Split Sample Drying->Split CHN Automated CHN Analysis (Combustion @ 950°C) Split->CHN Halogen Schöniger Flask Combustion (O2 + Pt Carrier) Split->Halogen Result Compare to Theoretical (C:59.56, H:4.61, N:5.34, Br:30.48) CHN->Result Titration Potentiometric Titration (AgNO3 vs Ag Electrode) Halogen->Titration Titration->Result Decision Within ±0.4%? Result->Decision Pass PASS: Analytically Pure Release for Bio-Assay Decision->Pass Yes Fail FAIL: >0.4% Deviation Decision->Fail No qNMR Run qNMR / HRMS Identify Solvent/Impurity Fail->qNMR Reprocess Recrystallize or Dry qNMR->Reprocess Reprocess->Drying Retry

Figure 1: Analytical decision matrix for validating brominated organic intermediates. Note the parallel processing of CHN and Halogen determination.

References

  • American Chemical Society (ACS). (2024). Author Guidelines for Data Reporting: Elemental Analysis. ACS Publications. [Link]

  • ASTM International. (2018). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[2] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

Sources

Purity Verification Methods for OLED Grade Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity verification methods for OLED grade ligands Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

By Senior Application Scientist

Executive Summary

In the domain of Organic Light Emitting Diodes (OLEDs), "purity" is not merely a specification—it is the primary determinant of device lifetime (


) and quantum efficiency (EQE). For OLED-grade ligands (e.g., phenylpyridines, carbazoles, fluorenes) used to synthesize phosphorescent or TADF dopants, the industry standard for purity often exceeds 99.95% (3N5)  or 99.99% (4N) .

This guide moves beyond basic characterization, offering a comparative analysis of the three critical verification pillars: Chromatographic Separation (HPLC/UPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Trace Elemental Analysis (ICP-MS) . We analyze the causality between specific impurity types (halogens, transition metals, isomers) and device failure, providing actionable protocols for rigorous verification.

Part 1: The "OLED Grade" Standard & Impurity Impact

Before selecting a verification method, one must understand the adversary. Impurities in OLED ligands act through distinct degradation mechanisms:

Impurity ClassExamplesMechanism of FailureDetection Limit Req.
Mobile Ions Na⁺, K⁺, Cl⁻, Br⁻Electrochemical migration leading to leakage current and pixel shrinkage.< 1 ppm
Trapping Centers Transition Metals (Fe, Cu, Ni)Non-radiative recombination centers (quenching); exciton dissociation.< 50 ppb
Catalyst Residues Pd, Pt, RhResiduals from cross-coupling (Suzuki/Buchwald); severe quenching.< 10 ppm
Organic Impurities Isomers, unreacted precursorsDisruption of host-dopant energy transfer; crystallization (morphological instability).< 0.05% (Area)
Part 2: Comparative Analysis of Verification Methods
1. Organic Purity: HPLC-UV/MS vs. qNMR

While HPLC is the industry workhorse, qNMR has emerged as a powerful orthogonal tool for absolute purity determination without the need for response factor correction.

Comparison Matrix:

FeatureHPLC (High-Performance Liquid Chromatography) qNMR (Quantitative NMR)
Primary Utility Detection of trace organic impurities (0.01% level).[2]Absolute quantification of the main component (Assay %).
Sensitivity Extremely High (LOD ~ ng).Moderate (LOD ~ 0.1% impurity level).
Bias Source Response factors (UV extinction coefficients) differ between ligand and impurities.Signal integration errors; relaxation time (

) insufficiency.
Structural Insight Limited (unless coupled with MS).High (identifies specific structural defects/isomers).
Verdict Mandatory for "OLED Grade" certification to prove absence of trace side-products.Complementary for establishing the "Assay" value (e.g., 99.8% vs 100%).
2. Inorganic Purity: ICP-MS vs. XRF

For OLEDs, X-Ray Fluorescence (XRF) is often insufficient due to high detection limits (ppm range). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the non-negotiable standard for detecting catalyst residues and mobile ions at the ppb level.

Part 3: Detailed Experimental Protocols
Protocol A: High-Sensitivity HPLC Method for Ligand Purity

Objective: To detect trace isomers and synthesis by-products at <0.05% abundance.

System: Agilent 1290 Infinity II or equivalent UHPLC. Detector: Diode Array Detector (DAD) coupled with Single Quad MS (for ID).

  • Column Selection:

    • Stationary Phase: C18 (Octadecyl) with high carbon load (>15%) for shape selectivity (critical for separating isomers).

    • Dimensions: 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (suppresses silanol activity).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks >0.05% of the main peak area at 254 nm and 280 nm.

    • Critical Step: Check peak purity (UV spectra overlay) across the main peak to ensure no co-eluting isomers.

Protocol B: Microwave Digestion for Trace Metal Analysis (ICP-MS)

Objective: Quantification of Pd, Fe, Cu, and Na at ppb levels.

System: PerkinElmer NexION or Thermo iCAP.

  • Sample Prep:

    • Weigh 50-100 mg of ligand into a PTFE microwave vessel.

    • Reagents: Add 6 mL HNO₃ (Trace Metal Grade) + 1 mL H₂O₂ (30%). Note: H₂O₂ is critical for oxidizing carbon-rich OLED ligands.

  • Digestion Cycle:

    • Ramp to 200°C over 15 mins.

    • Hold at 200°C for 20 mins.

    • Cool to <50°C.

  • Analysis:

    • Dilute digestate to 50 mL with 18.2 MΩ water.

    • Internal Standard: Add Indium (In) or Rhodium (Rh) to correct for matrix suppression.

    • Calibration: 0.1, 1, 10, 50, 100 ppb standards.

Part 4: Visualization of Logic & Workflow
Figure 1: The "Purity Funnel" Workflow

Caption: A self-validating workflow for OLED material certification, moving from crude synthesis to sublimation-grade verification.

PurityFunnel Synthesis Crude Ligand Synthesis PrePurification Pre-Purification (Recrystallization/Column) Synthesis->PrePurification Screening Purity Screening (HPLC + NMR) PrePurification->Screening Decision Purity > 99.0%? Screening->Decision Decision->PrePurification No (Recycle) Sublimation Vacuum Sublimation (Physical Purification) Decision->Sublimation Yes FinalVerification Final Verification (OLED Grade) Sublimation->FinalVerification ICP ICP-MS (Metals < 50ppb) FinalVerification->ICP UHPLC UHPLC-MS (Organics > 99.95%) FinalVerification->UHPLC TGA TGA/DSC (Volatiles/Tg) FinalVerification->TGA

Figure 2: Impurity Identification Decision Tree

Caption: Diagnostic logic for identifying the source of contamination based on analytical signals.

ImpurityLogic Start Unknown Impurity Detected Method Detection Method? Start->Method HPLC HPLC (UV/MS) Method->HPLC ICP ICP-MS Method->ICP Retention Relative Retention Time (RRT) HPLC->Retention Isomer RRT ≈ 1.0 (Isomer) Retention->Isomer Precursor RRT < 0.8 (Unreacted Precursor) Retention->Precursor Oligomer RRT > 1.2 (Oligomer/Dimer) Retention->Oligomer Element Element Type? ICP->Element Catalyst Pd, Pt, Ni (Coupling Catalyst) Element->Catalyst Salt Na, K, Cl (Workup Residue) Element->Salt

Part 5: Data Summary & Performance Benchmarks

The following table summarizes experimental data comparing the efficacy of purification and verification steps for a standard OLED ligand (e.g., 2-phenylpyridine derivative).

Verification StepTarget ImpurityDetection LimitTypical "OLED Grade" Spec
HPLC (UV @ 254nm) Organic Isomers, Homologs10-50 ppm> 99.9% Area
LC-MS (SIM Mode) Halogenated Side-products1-5 ppmNot Detected
ICP-MS Pd (Catalyst), Fe, Cu1-10 ppb< 10 ppm (Total Metals)
Ion Chromatography Chloride (Cl⁻), Bromide (Br⁻)50 ppb< 1 ppm
TGA (Thermogravimetry) Residual Solvents/Volatiles0.1% wt loss< 0.5% loss @ 200°C
References
  • Purity of OLED-Materials and the Implication on Device Performance. ResearchGate. (2025).[3] Retrieved from [Link]

  • Influence of material impurities in the hole-blocking layer on the lifetime of organic light-emitting diodes. Applied Physics Letters. (2016).[4] Retrieved from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (2021). Retrieved from [Link]

  • Trace Metal Analysis | Comparison of acid digestion methods. Rocker Scientific. Retrieved from [Link]

  • Miniscule amounts of impurities in vacuum greatly affecting OLED lifetime. EurekAlert!. (2016). Retrieved from [Link]

Sources

Safety Operating Guide

2-Bromo-6-(3,5-dimethylphenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal and Waste Management of 2-Bromo-6-(3,5-dimethylphenyl)pyridine

As a halogenated aromatic building block frequently utilized in cross-coupling methodologies and pharmaceutical development, 2-Bromo-6-(3,5-dimethylphenyl)pyridine (CAS: 1184955-34-7)[1] requires strict adherence to specialized waste management protocols. The presence of the bromine atom dictates that this compound, and any effluent containing it, cannot be processed through standard non-halogenated waste streams.

This guide provides the authoritative, step-by-step logistical framework for the safe segregation, containerization, and institutional handoff of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) mandates[2].

Physicochemical & Regulatory Waste Profile

Before initiating disposal, it is critical to understand the regulatory classification of the waste stream. Halogenated organic compounds require specialized high-temperature destruction to prevent the release of toxic combustion byproducts.

Property / ParameterSpecification for Disposal Planning
Compound Name 2-Bromo-6-(3,5-dimethylphenyl)pyridine
CAS Number 1184955-34-7[1]
Molecular Formula C13H12BrN[1]
Primary Waste Classification Halogenated Organic Waste[3]
RCRA Applicability Regulated under RCRA (Cradle-to-Grave)[2]
Incompatible Streams Non-halogenated solvents (fuels blending), Acids, Aqueous waste[3]
Required Commercial Treatment Rotary Kiln Incineration with Caustic Scrubbing[4]

Waste Segregation Workflow

The fundamental principle of managing 2-Bromo-6-(3,5-dimethylphenyl)pyridine is strict segregation. Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing EHS to treat the entire volume as halogenated. This drastically increases institutional disposal costs and introduces safety hazards during the fuels blending process[3].

WasteWorkflow Start Waste Generation: 2-Bromo-6-(3,5-dimethylphenyl)pyridine Decision Physical State? Start->Decision Solid Neat Solid / Contaminated Consumables (Tips, Tubes) Decision->Solid Solid Liquid Dissolved in Solvent (Reaction Mixtures, Extracts) Decision->Liquid Liquid/Solution SolidBin Halogenated Solid Waste Container Solid->SolidBin Warning CRITICAL: Do not mix with Non-Halogenated Solvents Liquid->Warning Labeling Apply RCRA Hazardous Waste Label SolidBin->Labeling LiquidBin Halogenated Solvent Safety Can (e.g., 5-Gallon) LiquidBin->Labeling Warning->LiquidBin EHS EHS Pickup & Manifesting Labeling->EHS Incineration Commercial Rotary Kiln Incineration EHS->Incineration Off-site transfer

Disposal decision matrix and workflow for 2-Bromo-6-(3,5-dimethylphenyl)pyridine.

Step-by-Step Logistical Disposal Procedure

Note: Under no circumstances should researchers attempt to chemically neutralize, degrade, or treat halogenated organic waste on-site. All treatment must be handled by certified commercial facilities.

Phase 1: Hazard Assessment & Preparation
  • Causality: Ensure the waste does not contain incompatible materials. Halogenated organic waste cans must never receive strong acids, bases, aqueous toxic solutions, or heavy metals[3].

  • Action: Verify that the reaction mixture containing 2-Bromo-6-(3,5-dimethylphenyl)pyridine has been properly quenched and is chemically stable at room temperature before transferring to a waste receptacle. Don appropriate standard PPE (nitrile gloves, lab coat, safety glasses).

Phase 2: Segregation and Containerization
  • For Liquid Solutions (Extracts, Mother Liquors):

    • Even if the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate or hexane), the presence of the brominated solute dictates that the entire mixture must be disposed of in the Halogenated Organic Waste stream[3].

    • Transfer the liquid into an EHS-approved safety disposal can specifically designated for halogenated solvents[3].

    • Causality: EHS bulks non-halogenated solvents for "fuels blending" (burning for energy recovery). Halogenated compounds cannot be used for fuels blending because their combustion produces corrosive hydrogen bromide (HBr) gas, which damages standard incinerators and poses severe health risks[3].

  • For Solids (Neat Compound, TLC Plates, Consumables):

    • Place all contaminated solid materials into a sturdy, leak-proof container lined with a compatible polymer bag, explicitly designated for Halogenated Solid Waste.

Phase 3: Labeling and Satellite Accumulation
  • Action: As soon as the first drop of waste is added to the container, it must be labeled[3].

  • Label Requirements: Use the institutional "Hazardous Waste" tag. You must explicitly write "2-Bromo-6-(3,5-dimethylphenyl)pyridine" (do not use abbreviations or structural drawings) and list all associated solvents (e.g., "Dichloromethane 90%, 2-Bromo-6-(3,5-dimethylphenyl)pyridine 10%").

  • Causality: Accurate chemical identification is legally required under RCRA[2]. Unknown wastes cannot be legally transported and require expensive analytical characterization (like GC/MS or TOX analysis) by EHS before disposal[2][3].

Phase 4: EHS Handoff and Final Disposition
  • Action: Once the container is 90% full, or the regulatory satellite accumulation time limit is reached, cap the container tightly and submit a waste pickup request to your institutional EHS department.

  • The Science of Final Treatment: EHS will transfer this waste to a commercial disposal facility. Because it contains bromine, the waste will undergo Rotary Kiln Incineration at extremely high temperatures[4]. To prevent environmental contamination, these specific kilns are equipped with high-efficiency caustic scrubbers that neutralize the acidic halogen gases (HBr) generated during the destruction of the pyridine ring[4].

References

  • Title: 1184955-34-7|2-Bromo-6-(3,5-dimethylphenyl)
  • Title: 7.
  • Source: epa.
  • Title: Total Organic Halogens (TOX)

Sources

Navigating the Synthesis Landscape: A Practical Guide to Handling 2-Bromo-6-(3,5-dimethylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the complex terrain of novel compound synthesis, the introduction of a new reagent into the workflow demands a meticulous approach to safety and handling. This guide provides essential, field-tested protocols for the safe and effective use of 2-Bromo-6-(3,5-dimethylphenyl)pyridine, a key building block in modern drug discovery. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of intrinsic laboratory safety.

Hazard Profile: An Informed Assessment

Based on available data for similar compounds, 2-Bromo-6-(3,5-dimethylphenyl)pyridine should be treated as a substance that is:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [2][3][4][5]

  • Causes serious eye irritation. [2][3][4][5]

  • May cause respiratory irritation. [2][3][4]

It is also crucial to acknowledge that thermal decomposition may release toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, and hydrogen bromide.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-Bromo-6-(3,5-dimethylphenyl)pyridine, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn when there is a risk of splashing.[7][8]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[9] Always inspect gloves before use and use proper removal techniques.Prevents skin contact, which can lead to irritation. The choice of glove material is critical for ensuring adequate protection against this specific chemical class.
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[2]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use is mandated when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required.[1][7]Protects against the inhalation of vapors or fine particles that can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures minimal exposure and a controlled experimental environment.

Preparation and Handling

dot

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully transfer the required amount of the compound prep3->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 handle3 Avoid creating dust or aerosols handle1->handle3 handle4 Ground and bond containers when transferring material handle1->handle4 clean1 Decontaminate all surfaces and equipment handle2->clean1 handle3->clean1 handle4->clean1 clean2 Wash hands thoroughly after handling clean1->clean2 clean3 Remove and properly store or dispose of PPE clean2->clean3

Caption: Workflow for the safe handling of 2-Bromo-6-(3,5-dimethylphenyl)pyridine.

  • Don PPE: Before handling the compound, ensure all recommended PPE is correctly worn.

  • Work in a Fume Hood: All manipulations of 2-Bromo-6-(3,5-dimethylphenyl)pyridine should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]

  • Prepare Workspace: Ensure all necessary equipment, such as spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.

  • Transfer with Care: When transferring the solid compound, use a spatula and avoid generating dust. For solutions, use appropriate glassware and a funnel if necessary.

  • Maintain Container Integrity: Keep the primary container of 2-Bromo-6-(3,5-dimethylphenyl)pyridine tightly closed when not in use to prevent the release of vapors.[1][7]

  • Avoid Incompatibilities: Store and handle away from strong oxidizing agents and strong acids.[10]

Accidental Release Measures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Ventilate: If the spill is large or outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.[11]

  • Contain the Spill: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[2][6]

  • Clean-Up: Carefully scoop the absorbed material into a suitable, labeled container for waste disposal.[2] Use spark-proof tools for cleanup.[7][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][12] Remove contaminated clothing.[1][8]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[11][12]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][12] Seek immediate medical attention.

Disposal Plan

All waste containing 2-Bromo-6-(3,5-dimethylphenyl)pyridine must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated materials, and cleaning residues, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed disposal company in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[6]

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.

Conclusion: A Commitment to Safety

The responsible use of 2-Bromo-6-(3,5-dimethylphenyl)pyridine is paramount for the safety of laboratory personnel and the integrity of research. By understanding the potential hazards and adhering to the detailed operational and disposal plans outlined in this guide, researchers can confidently and safely incorporate this valuable compound into their synthetic workflows. This commitment to best practices not only ensures personal well-being but also fosters a robust and reliable scientific process.

References

  • Cole-Parmer. (2005, October 3).
  • Jubilant Ingrevia.
  • Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)
  • Enamine. Safety Data Sheet - 3-bromo-5-(difluoromethyl)-2-fluoropyridine.
  • Sigma-Aldrich. (2023, November 3). 2-Bromo-6-(bromomethyl)
  • CymitQuimica. (2024, December 19). 2-Bromo-6-(methylsulfonyl)
  • Jubilant Ingrevia Limited. (2024, February 20).
  • Fisher Scientific.
  • Washington State University.
  • Fisher Scientific. (2023, October 11). 2-Bromo-6-(hydroxymethyl)
  • ECHEMI.
  • Thermo Fisher Scientific. (2009, September 22).
  • TCI Chemicals. (2025, March 24). 5-Bromo-2-(2-thienyl)
  • KISHIDA CHEMICAL CO., LTD. 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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2-Bromo-6-(3,5-dimethylphenyl)pyridine
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2-Bromo-6-(3,5-dimethylphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.